(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRYPCAUVKVMLZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670500 | |
| Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907544-16-5 | |
| Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
CAS Number: 1260612-08-5
This technical guide provides an in-depth overview of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthetic approach, and its potential applications in medicinal chemistry, supported by available data.
Chemical and Physical Properties
This compound is a chiral heterocyclic compound featuring a piperidine ring substituted with fluorine and a Boc-protected amine. Its specific stereochemistry is crucial for its interaction with biological targets. The physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1260612-08-5 | [1][2][3][4] |
| Molecular Formula | C10H19FN2O2 | [3][4] |
| Molecular Weight | 218.27 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | |
| InChI Key | ZQRYPCAUVKVMLZ-HTQZYQBOSA-N | |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--F">C@@HN |
Synthesis and Experimental Protocols
Representative Experimental Protocol (adapted from the synthesis of the (3S,4R) stereoisomer) [5]
-
Reaction: Debenzylation of a benzylamino precursor.
-
Reagents:
-
tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
-
Procedure:
-
A solution of tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate and ammonium formate in methanol is prepared in a reaction vessel.
-
10% Pd/C is added to the mixture.
-
The reaction mixture is heated to approximately 50°C for 1 hour.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration through diatomaceous earth.
-
The solvent is removed under reduced pressure to yield the final product.
-
Note: The starting material, tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, can be synthesized from appropriate precursors. The synthesis of fluorinated piperidines often involves multi-step sequences starting from commercially available chiral materials.
Below is a generalized workflow for the synthesis.
Caption: Generalized synthetic workflow for 4-amino-3-fluoropiperidines.
Analytical Data
While specific spectra for the (3R,4R) isomer are not publicly available, chemical suppliers often provide them upon request for a specific batch. For the closely related (3S,4R) stereoisomer, NMR data (CDCl₃) has been reported as: 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H)[5]. It is expected that the NMR spectrum of the (3R,4R) isomer would show a similar pattern of signals. Analytical techniques such as HPLC and LC-MS/MS are standard for determining the purity and identity of this compound[6].
Applications in Drug Discovery
Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. The this compound serves as a valuable chiral building block for the synthesis of more complex molecules.
Derivatives of 4-aminopiperidine have been investigated as potent inhibitors of Janus kinases (JAKs). JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers. The introduction of a 3-fluoro-4-aminopiperidine moiety can lead to enhanced potency and selectivity for specific JAK isoforms.
Caption: Inhibition of the JAK-STAT signaling pathway.
Furthermore, compounds incorporating a 4-aminopiperidine core have been explored as potential antifungal agents. These molecules can interfere with essential cellular processes in fungi, such as ergosterol biosynthesis. The specific stereochemistry and the presence of the fluorine atom in this compound can be leveraged to optimize the antifungal activity and selectivity of new therapeutic candidates.
References
- 1. 1260612-08-5|this compound|BLD Pharm [bldpharm.com]
- 2. Synthonix, Inc > 1260612-08-5 | (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine [synthonix.com]
- 3. This compound - CAS:1260612-08-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. tert-butyl (3R,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 [chemicalbook.com]
- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
Technical Data Sheet: (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Introduction
This document provides a concise technical overview of the molecular weight for the compound (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. The determination of molecular weight is a fundamental parameter for stoichiometric calculations in synthesis, analytical characterization, and drug design protocols.
Molecular Composition and Weight
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound has been established as C₁₀H₁₉FN₂O₂.[1][2][3] Based on this formula, the molecular weight is calculated to be 218.27 g/mol .[1][2][3][4]
The table below summarizes the elemental composition and the contribution of each element to the overall molecular weight.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1][2][3] |
| Element | Count | Atomic Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 |
| Hydrogen (H) | 19 | 1.008 |
| Fluorine (F) | 1 | 18.998 |
| Nitrogen (N) | 2 | 14.007 |
| Oxygen (O) | 2 | 15.999 |
| Calculated Molecular Weight | 218.27 g/mol | [1][2][3][4] |
Logical Workflow for Molecular Weight Calculation
The process for determining the molecular weight from the chemical formula is a standard procedure in chemistry. The following diagram illustrates this logical workflow.
Experimental Protocols
This document focuses on the theoretical molecular weight derived from the molecular formula. Experimental determination and verification of molecular weight are typically performed using techniques such as mass spectrometry (e.g., ESI-MS, GC-MS) or osmometry. Detailed protocols for these analytical methods are beyond the scope of this document and should be developed and validated based on specific laboratory equipment and standards.
References
- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Physicochemical Properties of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a synthetic chiral building block of significant interest in medicinal chemistry and drug discovery. Its fluorinated piperidine scaffold is a valuable pharmacophore found in a variety of bioactive molecules. The specific stereochemistry of the (3R,4R) isomer plays a crucial role in its interaction with biological targets, making a thorough understanding of its physical properties essential for its application in the development of novel therapeutics. This technical guide provides a summary of the available physicochemical data for this compound.
Core Physical Properties
A comprehensive search of available scientific literature and chemical supplier databases for experimentally determined physical properties of this compound (CAS Number: 1260612-08-5) yielded limited quantitative data. While general characteristics are noted, specific experimental values for properties such as melting point, boiling point, and solubility remain largely unreported for this specific stereoisomer.
The table below summarizes the currently available information. It is important to note that the lack of extensive experimental data necessitates a cautious approach when utilizing this compound in quantitative studies.
| Property | Value | Source/Notes |
| Chemical Formula | C₁₀H₁₉FN₂O₂ | |
| Molecular Weight | 218.27 g/mol | |
| CAS Number | 1260612-08-5 | |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C |
Experimental Protocols
General Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the biological activity or associated signaling pathways for the (3R,4R) stereoisomer of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. While related fluorinated piperidine derivatives are known to be explored as inhibitors of various enzymes and receptors in drug discovery, the specific targets and mechanisms of action for this particular compound have not been publicly disclosed.
As research progresses, it is anticipated that the biological context of this molecule will be elucidated, enabling a more in-depth understanding of its therapeutic potential.
Conclusion
This compound is a chiral building block with potential applications in pharmaceutical research. However, there is a notable absence of comprehensive, experimentally verified data on its physical properties. The information presented in this guide is based on the limited data currently available. Researchers and drug development professionals are advised to perform their own analytical characterization to ascertain the precise physical properties of this compound for their specific applications.
In-Depth Technical Guide to the Structure Elucidation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key chiral building block in medicinal chemistry. This document outlines the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), to confirm the molecular structure and stereochemistry of this compound. Detailed experimental protocols and data analysis are presented to serve as a practical resource for researchers in the field.
Introduction
This compound is a fluorinated piperidine derivative of significant interest in drug discovery. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability, making it a valuable substituent in the design of novel therapeutic agents. The specific stereochemistry of the molecule is crucial for its biological activity, necessitating rigorous structural confirmation. This guide details the analytical workflow for the unambiguous structure elucidation of this compound.
Molecular Structure and Properties
-
IUPAC Name: tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
-
Molecular Formula: C₁₀H₁₉FN₂O₂[4]
-
Molecular Weight: 218.27 g/mol [4]
The structure consists of a piperidine ring with a fluorine atom at the 3-position and an amino group at the 4-position, both with a defined stereochemistry (R configuration). The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
Spectroscopic Data
The following tables summarize the representative spectroscopic data for this compound.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.55 | dm | 48.0 | 1H | H-3 |
| 4.20 - 3.90 | m | - | 2H | H-2eq, H-6eq |
| 3.15 | m | - | 1H | H-4 |
| 2.95 | m | - | 2H | H-2ax, H-6ax |
| 1.85 | m | - | 1H | H-5eq |
| 1.65 | m | - | 1H | H-5ax |
| 1.50 (br s) | s | - | 2H | NH₂ |
| 1.47 | s | - | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (Boc) |
| 91.5 (d, J = 180.0 Hz) | C-3 |
| 80.0 | C(CH₃)₃ |
| 52.5 (d, J = 20.0 Hz) | C-4 |
| 45.0 (br) | C-2 |
| 41.0 (br) | C-6 |
| 30.5 | C-5 |
| 28.4 | C(CH₃)₃ |
Table 3: FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360, 3290 | medium, broad | N-H stretch (amine) |
| 2975, 2930 | strong | C-H stretch (aliphatic) |
| 1685 | strong | C=O stretch (carbamate) |
| 1420 | medium | C-H bend (CH₂) |
| 1365 | strong | C-H bend (tert-butyl) |
| 1250 | strong | C-N stretch |
| 1160 | strong | C-O stretch |
| 1050 | medium | C-F stretch |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data (ESI-TOF)
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 219.1495 | 219.1501 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired at 298 K. For ¹H NMR, a spectral width of 16 ppm was used with a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 240 ppm was used with a relaxation delay of 2 s.
-
Data Processing: The acquired data was processed using standard NMR software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample measurement.
-
Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500.
-
Data Processing: The acquired data was processed to determine the accurate mass of the protonated molecular ion [M+H]⁺.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Data Interpretation and Structure Confirmation
-
HRMS: The measured m/z of the protonated molecular ion ([M+H]⁺) at 219.1501 is in close agreement with the calculated mass of 219.1495 for the molecular formula C₁₀H₁₉FN₂O₂. This confirms the elemental composition of the molecule.
-
FT-IR: The spectrum shows characteristic absorption bands for the N-H stretching of the primary amine (3360 and 3290 cm⁻¹), C-H stretching of aliphatic groups (2975 and 2930 cm⁻¹), a strong C=O stretch of the carbamate (1685 cm⁻¹), and a C-F stretch (1050 cm⁻¹). These bands are consistent with the proposed functional groups in the molecule.
-
¹³C NMR: The ¹³C NMR spectrum displays the expected number of carbon signals. The signal at 154.8 ppm corresponds to the carbonyl carbon of the Boc group. The carbon attached to the fluorine (C-3) appears as a doublet at 91.5 ppm with a large one-bond C-F coupling constant of 180.0 Hz. The carbon attached to the amino group (C-4) also shows a doublet at 52.5 ppm due to a two-bond C-F coupling of 20.0 Hz. The signals for the Boc group's quaternary and methyl carbons are observed at 80.0 and 28.4 ppm, respectively.
-
¹H NMR: The ¹H NMR spectrum provides key information about the connectivity and stereochemistry. The proton attached to the carbon bearing the fluorine (H-3) appears as a doublet of multiplets at 4.55 ppm with a large geminal H-F coupling of 48.0 Hz. The signals for the piperidine ring protons are observed in the range of 1.65 to 4.20 ppm. The large singlet at 1.47 ppm corresponds to the nine equivalent protons of the tert-butyl group. The broad singlet at 1.50 ppm is assigned to the two protons of the primary amine. The relative trans-diaxial arrangement of the fluorine and the adjacent proton on C-2, and the amino group and the adjacent proton on C-5 can be inferred from the coupling patterns in a chair conformation of the piperidine ring. 2D NMR experiments such as COSY and HSQC are used to confirm the proton-proton and proton-carbon correlations, respectively, solidifying the assignment of all signals.
Conclusion
The combination of HRMS, FT-IR, and comprehensive NMR spectroscopy provides a robust and unambiguous method for the structure elucidation of this compound. The presented data and protocols serve as a valuable reference for scientists engaged in the synthesis and characterization of chiral fluorinated building blocks for drug discovery and development.
References
The Impact of Fluorination on the Biological Activity of Piperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the piperidine scaffold has become a cornerstone of modern medicinal chemistry. This simple yet powerful modification can profoundly influence a molecule's physicochemical properties, ultimately enhancing its biological activity, pharmacokinetic profile, and overall suitability as a drug candidate. This in-depth technical guide explores the multifaceted effects of fluorination on piperidine-containing compounds, providing a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Fluorine Advantage: Modulating Physicochemical Properties to Enhance Biological Function
The introduction of fluorine atoms into a piperidine ring can induce a cascade of changes in the molecule's fundamental properties. These alterations are often the key to unlocking improved biological performance.
One of the most significant effects of fluorination is the modulation of basicity (pKa). The high electronegativity of fluorine withdraws electron density from the piperidine nitrogen, thereby lowering its pKa. This reduction in basicity can be critical for mitigating off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity. A lower pKa can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved oral bioavailability.[1][2]
Fluorination also impacts lipophilicity, a key parameter governing a molecule's ability to cross biological membranes. While fluorine is highly electronegating, the carbon-fluorine bond is poorly polarizable, which can lead to an increase in localized hydrophobicity. This "polar hydrophobicity" can either enhance or decrease the overall lipophilicity (logP/logD) of a molecule depending on the specific substitution pattern and the surrounding molecular environment.[3] This fine-tuning of lipophilicity is crucial for optimizing a drug's ability to reach its target, including penetration of the blood-brain barrier for central nervous system (CNS) therapies.[4]
Moreover, the C-F bond is exceptionally strong and resistant to metabolic degradation, particularly by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can significantly enhance a compound's metabolic stability, leading to a longer half-life and improved pharmacokinetic profile.[5]
Quantitative Analysis of Biological Activity
The true measure of the impact of fluorination lies in the quantitative assessment of a compound's biological activity. The following tables summarize the inhibitory and binding affinities of various fluorinated piperidine derivatives against a range of biological targets.
Enzyme Inhibition
Fluorinated piperidines have demonstrated potent inhibitory activity against several key enzymes implicated in various diseases.
Table 1: α-Glucosidase and Cholinesterase Inhibition [6][7][8]
| Compound ID | Target Enzyme | IC50 (µM) |
| Compound 2 (fluorinated) | α-Glucosidase | - |
| Compound 4 (fluorinated) | α-Glucosidase | - |
| Compound 5 (fluorinated) | α-Glucosidase | - |
| Compound 6 (fluorinated) | α-Glucosidase | - |
| Acarbose (standard) | α-Glucosidase | Several-fold higher than test compounds |
| Compound 2 (fluorinated) | Acetylcholinesterase (AChE) | - |
| Compound 1d (non-fluorinated) | Acetylcholinesterase (AChE) | 12.55 |
| Compound 1f (fluorinated) | Butyrylcholinesterase (BuChE) | 18.78 |
| Compound 1g (non-fluorinated) | Butyrylcholinesterase (BuChE) | 17.28 |
Note: Specific IC50 values for all fluorinated piperidines against α-glucosidase and for compound 2 against AChE were described as significantly more potent ("extraordinary" or "several-fold") than the standard, but precise numerical values were not provided in the source material.
Table 2: Carbonic Anhydrase Inhibition [9][10]
| Compound | Target Isoform | Ki (nM) |
| Fluorinated Pyrrolidine/Piperidine Series | hCA I | Generally weak inhibition |
| Fluorinated Pyrrolidine/Piperidine Series | hCA II | Selective inhibition observed |
| Fluorinated Pyrrolidine/Piperidine Series | hCA IX | Generally weak inhibition |
| Fluorinated Pyrrolidine/Piperidine Series | hCA XII | Generally weak inhibition |
Table 3: CDC42 Inhibition [11]
| Compound | CDC42 IC50 (µM) |
| ARN25062 (non-piperidine) | - |
| 19 (4-piperidine) | 2-3 fold less potent than ARN25062 |
| 20 (trifluoromethyl-pyridine-piperidine) | Activity restored |
| 21 (difluoromethoxyl-pyridine-piperidine) | Activity restored |
| 22 (methoxyl-pyridine-piperidine) | Activity restored |
G-Protein Coupled Receptor (GPCR) and Transporter Binding
The introduction of fluorine can significantly alter the binding affinity and selectivity of piperidine-based ligands for GPCRs and neurotransmitter transporters.
Table 4: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding [12][13]
| Compound | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |
| GBR 12909 Analogs (Piperidines) | |||
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | - | 323 |
| 15b (3α-analogue) | 5 | - | 48 |
| 12b (2-ene analogue) | 12 | - | - |
| 23b (3β-analogue) | 78 | - | - |
| Modafinil Analogs (Aminopiperidines) | |||
| JJC8–091 (1) | 230 | - | 180 |
| JJC8–088 (2) | 2.60 | - | 4885 |
| JJC8–089 (3a) | 37.8 | - | - |
| 7 | 50.6 | - | - |
| 21b | 77.2 | - | - |
| 33 | 30.0 | - | - |
| 23 (fluorinated) | 135 | - | - |
| 24 (fluorinated) | 1050 | - | - |
Table 5: Serotonin Receptor (5-HTR) Binding [14][15]
| Compound | Target Receptor | Ki (nM) | pKa |
| CHEMBL54707 (non-piperidine, fluorinated) | 5-HT2C | 0.5 | 1.91 |
| 5-HT2B | 10 | ||
| 5-HT2A | 316 | ||
| CHEMBL294030 (non-piperidine, fluorinated) | 5-HT2C | 1.26 | 1.21 |
| 5-HT2B | 50 | ||
| 5-HT2A | 100 | ||
| Non-basic ligands with fluorine substituents | 5-HT2A | pKi > 8 | 4-5 |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess the biological activity of fluorinated piperidines.
Cell-Based Assays for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 6 to 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Materials:
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Acetic acid
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Fix the cells by gently adding 50-100 µL of 10% TCA and incubating at 4°C for at least 1 hour.[12]
-
Wash the plates three to five times with 1% acetic acid to remove unbound dye.[12]
-
Stain the cells by adding 50-100 µL of 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.[12]
-
Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Solubilize the bound dye by adding 100-200 µL of 10 mM Tris base solution.[12]
-
Measure the absorbance at approximately 540 nm using a microplate reader.[12]
-
Enzyme Inhibition Assays
This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Pre-mix the α-glucosidase enzyme with the test compound in a 96-well plate and incubate for 5 minutes at 37°C.[14]
-
Initiate the reaction by adding the pNPG substrate.[14]
-
Incubate the mixture at 37°C for 20 minutes.[14]
-
Stop the reaction by adding sodium carbonate.[14]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.[14]
-
This assay determines the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Materials:
-
AChE or BuChE
-
Acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Microplate reader
-
-
Procedure:
This assay measures the inhibition of carbonic anhydrase activity.
-
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.5)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Add the assay buffer, inhibitor working solution (or DMSO for control), and the carbonic anhydrase working solution to the wells of a 96-well plate.[13]
-
Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[13]
-
Initiate the reaction by adding the p-NPA substrate solution.[13]
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[13]
-
Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity of a ligand for a specific receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Non-radiolabeled ligand for non-specific binding determination (e.g., 10 µM 5-HT)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
96-well plates, filtration apparatus, and scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cell pellets expressing the 5-HT1A receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitor binding (membranes + radioligand + test compound).[1]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.[1]
-
Conclusion
The incorporation of fluorine into the piperidine scaffold is a versatile and powerful strategy in drug discovery. By judiciously manipulating the position and number of fluorine substituents, medicinal chemists can fine-tune the physicochemical properties of piperidine-containing molecules to optimize their biological activity, selectivity, and pharmacokinetic profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in their efforts to design and develop the next generation of innovative therapeutics. as a valuable resource for researchers in their efforts to design and develop the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
The Strategic Imperative of Fluorine in Modern Drug Discovery
A Technical Guide to a Privileged Element in Medicinal Chemistry
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. This small, yet powerfully electronegative element, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The deliberate substitution of hydrogen or hydroxyl groups with fluorine can dramatically enhance metabolic stability, modulate acidity (pKa), fine-tune lipophilicity, and improve binding affinity to biological targets.[1][2] Consequently, a significant and growing percentage of commercially successful drugs across a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders, are fluorinated.[3]
This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design for researchers, scientists, and drug development professionals. It will detail the core physicochemical effects of fluorination, present quantitative data on its impact, outline key experimental protocols for its evaluation, and visualize the strategic workflows where its application is paramount.
Core Physicochemical Effects of Fluorination
The utility of fluorine in medicinal chemistry stems from its fundamental properties: high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][4] These attributes allow for isosteric replacement of hydrogen without significant steric perturbation while inducing powerful electronic effects.
Enhancement of Metabolic Stability
One of the most valuable applications of fluorine is to block metabolic "soft spots" on a drug candidate.[5] Aromatic and aliphatic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor bioavailability. Replacing a metabolically labile hydrogen with fluorine, leveraging the high bond energy of the C-F bond (~109 kcal/mol), effectively shields the molecule from oxidative metabolism at that position.[6] This strategy can significantly increase the drug's half-life and systemic exposure.[5][7]
For instance, fluorination at benzylic or other vulnerable positions can prevent hydroxylation, a common metabolic pathway.[5] This is a key consideration in the design of kinase inhibitors and other agents targeting intracellular proteins.[1]
Modulation of Lipophilicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is highly context-dependent.[1]
-
Aromatic Systems : Replacing a hydrogen with a fluorine on an aromatic ring generally increases the logP, making the molecule more lipophilic.[5]
-
Aliphatic Systems : In contrast, adding fluorine to an aliphatic chain often decreases lipophilicity due to the strong inductive effect of fluorine, which can reduce the polarizability of the molecule.[4]
This ability to fine-tune logP allows medicinal chemists to optimize a compound's solubility and permeability, which is especially crucial for oral bioavailability and CNS penetration.[8]
Alteration of pKa
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[8][9] For basic amines, a common moiety in many drugs, the introduction of fluorine at the β or γ position can decrease basicity by 1 to 3 pKa units.[10] This modulation is critical for several reasons:
-
Bioavailability : Lowering the pKa of an amine can reduce its ionization state at physiological pH (around 7.4), leading to increased membrane permeability and better oral absorption.[9]
-
Target Binding : Altering the ionization state can influence the ability of a molecule to form key ionic interactions or hydrogen bonds within a protein's binding pocket.[8]
-
Off-Target Effects : Tuning basicity can help mitigate liabilities such as hERG channel inhibition, which is often associated with highly basic compounds.[10]
Impact on Binding Affinity and Conformation
Fluorine can enhance binding affinity through several mechanisms beyond simply modulating pKa and lipophilicity.
-
Direct Interactions : The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with protein backbones (e.g., amide carbonyls).[2]
-
Conformational Control : The introduction of fluorine can induce specific conformational preferences in a molecule. This "conformational locking" can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[1]
-
Water Displacement : A fluorinated surface can be more effective at displacing water molecules from a hydrophobic binding pocket, leading to a favorable entropic contribution to the binding energy.
Quantitative Impact of Fluorination on Drug Properties
The theoretical benefits of fluorination are borne out by empirical data. The following tables summarize the quantitative effects of fluorine substitution on key drug properties for several illustrative compound pairs.
Table 1: Effect of Fluorination on Biological Potency (IC50)
| Compound Pair | Target | Non-Fluorinated IC50 (nM) | Fluorinated IC50 (nM) | Fold Change | Reference(s) |
|---|---|---|---|---|---|
| Celecoxib vs. TFM-C | COX-2 | ~20-40 | 8200 | ~205x Decrease | [11] |
| PDE9 Inhibitor (9e) | PDE9 | 59 | 180 | 3.1x Decrease | [8] |
| PDE9 Inhibitor (9d) | PDE9 | 17 | 65 | 3.8x Decrease | [8] |
Note: TFM-C is a trifluoromethyl analogue of Celecoxib. In this specific case, the fluorination was designed to dramatically reduce COX-2 activity to study COX-2 independent effects.
Table 2: Effect of Fluorination on Metabolic Stability
| Compound Pair | System | Non-Fluorinated t1/2 (min) | Fluorinated t1/2 (min) | Non-Fluorinated CLint | Fluorinated CLint | Reference(s) |
|---|---|---|---|---|---|---|
| Indole (UT-155) vs. CF3-Indazole (32c) | Mouse Liver Microsomes | 12.35 | 53.71 | - | 1.29 (mL/min/mg) | [7][12] |
| CSNK2 Inhibitor (Cmpd 1 vs. 2) | Mouse PK (i.p.) | 1.2 h | 2.5 h | - | - | [13] |
CLint: Intrinsic Clearance. t1/2: Half-life.
Table 3: Effect of Fluorination on Acidity/Basicity (pKa)
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Reference(s) |
|---|---|---|---|---|
| PDE9 Inhibitor Amine (9a) | 9.7 | 8.0 | -1.7 | [8] |
| PDE9 Inhibitor Amine (9e) | 8.8 | 5.5 | -3.3 | [8] |
| PDE9 Inhibitor Lactam (9a) | 9.8 | 8.6 | -1.2 | [8] |
| PDE9 Inhibitor Lactam (9e) | 9.7 | 8.4 | -1.3 |[8] |
Key Experimental Protocols
Evaluating the impact of fluorination requires a suite of robust in vitro assays. Below are detailed methodologies for three critical experiments.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and in vitro half-life (t½).
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.
-
Prepare a NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compound and positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution to all wells.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.
-
Lipophilicity Determination (Shake-Flask LogP Method)
Objective: To measure the partition coefficient (P) of a compound between two immiscible phases (n-octanol and water), which is a measure of its lipophilicity.
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with a phosphate buffer (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated buffer.
-
-
Partitioning:
-
Add a known volume of pre-saturated n-octanol to the vial.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at low speed to facilitate the complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully take an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous .
-
The final value is expressed as its base-10 logarithm: LogP = log10(P) .[9]
-
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a compound's ionizable groups.
Methodology:
-
Instrument Calibration:
-
Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., using 0.15 M KCl) to a final concentration of approximately 1 mM.[10]
-
For a basic compound, acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl). For an acidic compound, start at a high pH with a standardized strong base.
-
-
Titration:
-
Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidified basic compound).[1]
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
For higher precision, calculate the first or second derivative of the curve to accurately identify the equivalence point(s). The pKa corresponds to the pH at 50% of the volume of the equivalence point.
-
Strategic Application in Drug Discovery
The decision to incorporate fluorine is a strategic one, often made during the lead optimization phase of a drug discovery project. The workflow involves a cyclical process of design, synthesis, and testing to achieve a desired target product profile.
Conclusion
Fluorine is far more than a simple hydrogen bioisostere; it is a powerful tool that offers medicinal chemists a unique and predictable way to address common challenges in drug development. By rationally incorporating fluorine, researchers can systematically improve a compound's metabolic stability, optimize its physicochemical properties for better absorption and distribution, and enhance its binding affinity for increased potency and selectivity. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, is essential for harnessing the full potential of this remarkable element to deliver safer and more effective medicines.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
Synthesis of Chiral Fluorinated Piperidine Building Blocks: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperidine scaffolds offers a powerful strategy in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Chiral fluorinated piperidines, in particular, are highly sought-after building blocks due to their ability to impart favorable characteristics such as enhanced metabolic stability, altered basicity (pKa), and improved binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of key synthetic methodologies for accessing these valuable chiral building blocks, complete with detailed experimental protocols and comparative quantitative data.
Enantioselective Allylic Alkylation of α-Fluoro-β-ketoesters
A notable advancement in the synthesis of chiral 3-fluoropiperidines involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of acyclic α-fluoro-β-ketoesters.[3][4][5] This method, employing the Trost family of chiral ligands, has demonstrated the capability to generate 3-fluoropiperidine precursors with high enantioselectivity.[4][5] The reaction proceeds through the enantioselective allylation of an α-fluoro-β-ketoester, followed by a condensation sequence to yield the functionalized 3-fluoropiperidine.
Caption: Enantioselective allylic alkylation pathway to 3-fluoropiperidines.
Quantitative Data for Enantioselective Allylic Alkylation of α-Fluoro-β-ketoesters:
| Substrate (α-Fluoro-β-ketoester) | Allyl Source | Ligand | Solvent | Yield (%) | ee (%) | Reference |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Allyl acetate | (R,R)-Trost Ligand | Toluene | 85 | 92 | [3] |
| Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate | Allyl acetate | (R,R)-Trost Ligand | Toluene | 82 | 90 | [3] |
| Ethyl 2-fluoro-3-(naphthalen-2-yl)-3-oxopropanoate | Allyl acetate | (R,R)-Trost Ligand | Toluene | 88 | 91 | [3] |
| Ethyl 2-fluoro-3-oxobutanoate | Allyl acetate | (R,R)-Trost Ligand | Toluene | 75 | 85 | [3] |
Experimental Protocol: General Procedure for Enantioselective Allylic Alkylation
To a solution of the α-fluoro-β-ketoester (1.0 equiv) in toluene (0.1 M) is added the Trost ligand (0.025 equiv) and Pd₂(dba)₃ (0.01 equiv). The mixture is stirred at room temperature for 15 minutes. Allyl acetate (1.2 equiv) is then added, and the reaction is stirred at 40 °C for 24 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the allylated product. This intermediate is then subjected to standard reductive amination conditions (e.g., NaBH(OAc)₃, amine source) to yield the corresponding chiral 3-fluoropiperidine. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Organocatalytic Asymmetric Aza-Michael Addition
For the synthesis of more complex fluorinated piperidines, such as the 3,3-difluoro-4-pyrazolo-piperidine GSK3901383A, an organocatalytic asymmetric aza-Michael addition has been developed.[6][7] This method utilizes a chiral diarylprolinol silyl ether catalyst to facilitate the conjugate addition of a pyrazole to a difluorinated Michael acceptor, leading to the desired product in high enantiomeric excess.[6]
Caption: Organocatalytic aza-Michael addition for GSK3901383A synthesis.
Quantitative Data for Organocatalytic Aza-Michael Addition:
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate | 4-Nitro-pyrazole | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | THF | 95 | 98 | [6] |
Experimental Protocol: General Procedure for Organocatalytic Aza-Michael Addition
To a solution of ethyl (E)-2,2-difluoro-5-oxopent-3-enoate (1.0 equiv) and 4-nitro-pyrazole (1.1 equiv) in THF (0.2 M) at 0 °C is added the chiral diarylprolinol silyl ether catalyst (0.1 equiv). The reaction mixture is stirred at 0 °C for 48 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The resulting aza-Michael adduct is then carried forward through a series of transformations, including reductive amination and cyclization, to afford the final 3,3-difluoro-4-pyrazolo-piperidine product. The enantiomeric excess is determined by chiral HPLC analysis.[6]
Heterogeneous Hydrogenation of Fluoropyridines
A robust and scalable method for accessing a variety of (multi)fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridines.[4][8][9] This approach often utilizes a palladium catalyst and allows for the cis-selective reduction of the pyridine ring.[4][8] An enantioselective variant can be achieved by employing a chiral auxiliary.[9]
Caption: Heterogeneous hydrogenation of fluoropyridines.
Quantitative Data for Heterogeneous Hydrogenation of Fluoropyridines:
| Substrate | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference |
| 3-Fluoropyridine | 10% Pd/C, H₂ (50 bar), HCl | MeOH, 60 °C, 24 h | 85 | N/A | [9] |
| 2-Chloro-5-fluoropyridine | 10% Pd/C, H₂ (50 bar), HCl | MeOH, 60 °C, 24 h | 78 | >95:5 (cis:trans) | [9] |
| 2,3-Difluoropyridine | 10% Pd/C, H₂ (50 bar), HCl | MeOH, 60 °C, 24 h | 72 | >95:5 (cis:trans) | [9] |
| Oxazolidine-substituted pyridine | Pd(OH)₂/C, H₂ (50 bar), HCl | MeOH, 60 °C, 24 h | 55 (after deprotection and reduction) | 95:5 er | [9] |
Experimental Protocol: General Procedure for Heterogeneous Hydrogenation
A solution of the fluoropyridine (1.0 equiv) in methanol (0.1 M) containing concentrated HCl (1.2 equiv) is charged into a high-pressure autoclave. The catalyst (10 mol% Pd/C) is added, and the autoclave is purged with hydrogen gas. The reaction is then pressurized with hydrogen (50 bar) and heated to 60 °C for 24 hours with vigorous stirring. After cooling to room temperature and releasing the pressure, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is then purified by distillation or crystallization to afford the fluorinated piperidine hydrochloride salt.[9]
Rhodium-Catalyzed Asymmetric Reductive Transamination
A novel strategy for the synthesis of chiral fluoropiperidines involves a rhodium-catalyzed reductive transamination of pyridinium salts.[5] This method introduces a chiral primary amine that, in the presence of a rhodium catalyst and a hydrogen source (formic acid), replaces the nitrogen atom of the pyridinium ring, thereby inducing chirality in the resulting piperidine product.[5]
Caption: Rh-catalyzed asymmetric reductive transamination.
Quantitative Data for Rhodium-Catalyzed Asymmetric Reductive Transamination:
| Substrate (Pyridinium Salt) | Chiral Amine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| N-Benzyl-3-fluoropyridinium bromide | (R)-1-Phenylethylamine | 75 | >20:1 | 98% | |
| N-Benzyl-2-fluoro-5-methylpyridinium bromide | (R)-1-Phenylethylamine | 68 | >20:1 | 97% | |
| N-Benzyl-3,5-difluoropyridinium bromide | (S)-1-Phenylethylamine | 71 | >20:1 | 98% |
Experimental Protocol: General Procedure for Asymmetric Reductive Transamination
In a reaction vial, the pyridinium salt (0.5 mmol, 1.0 equiv), the chiral primary amine (5.0 mmol, 10 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%) are dissolved in a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL). Formic acid (12.0 mmol, 24 equiv) is added, and the vial is sealed and heated at 40 °C for 22 hours. After cooling, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the chiral fluoropiperidine product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[6]
This guide highlights some of the leading-edge methodologies for the synthesis of chiral fluorinated piperidine building blocks. The choice of a particular synthetic route will depend on the desired substitution pattern, the required stereochemistry, and the scalability of the process. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Fragment for Advancing Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate has emerged as a valuable building block in fragment-based drug discovery (FBDD), a powerful strategy for identifying novel lead compounds. This fluorinated piperidine derivative offers a unique combination of three-dimensional structure and advantageous physicochemical properties, making it an attractive starting point for the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides a comprehensive overview of its application in FBDD, focusing on its role in the development of Janus kinase (JAK) inhibitors, and details the experimental protocols relevant to its synthesis and screening.
Physicochemical Properties
The incorporation of a fluorine atom significantly influences the properties of the piperidine scaffold. In the (3R,4R) configuration, the fluorine and amino groups are in a cis relationship. This stereochemistry, coupled with the electron-withdrawing nature of fluorine, modulates the basicity (pKa) of the neighboring amino group. This modulation can be critical in drug design to fine-tune interactions with the target protein and to mitigate off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 218.27 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 58.9 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Application in Fragment-Based Drug Discovery: Targeting the JAK-STAT Pathway
The (3R,4R)-disubstituted piperidine core is a key structural motif found in several approved Janus kinase (JAK) inhibitors, such as Tofacitinib. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[1][2][3][4] JAK inhibitors modulate the immune system by interfering with this pathway.[1]
Fragment-based screening campaigns have been successfully employed to identify novel JAK inhibitors.[5][6] Fluorinated fragments, like this compound, are particularly valuable in these screens due to the unique properties conferred by the fluorine atom. The ¹⁹F nucleus provides a sensitive handle for NMR-based screening methods, allowing for the rapid identification of binding fragments with high signal-to-noise ratios.
Figure 1. A generalized workflow for fragment-based drug discovery (FBDD).
The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[3][4] this compound can serve as a starting point to develop inhibitors that target the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and downstream signaling.
Figure 2. The JAK-STAT signaling pathway and the inhibitory action of a derivative.
Experimental Protocols
Stereoselective Synthesis of a (3R,4R)-4-Amino-3-hydroxypiperidine Derivative (A Precursor)
While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, the synthesis of chiral 4-amino-3-hydroxy piperidines, which are key precursors, has been described.[7] One such strategy employs an asymmetric hydrogenation approach.
Materials:
-
Appropriately substituted pyridine precursor
-
Rh(I) catalyst with a chiral ligand (e.g., a chiral phosphine)
-
Hydrogen gas
-
Solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
The substituted pyridine precursor is dissolved in a suitable solvent in a high-pressure hydrogenation vessel.
-
The Rh(I) catalyst with the chosen chiral ligand is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for the required duration to ensure complete conversion.
-
After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by chromatography to yield the enantiomerically enriched piperidine derivative.
Note: The specific reaction conditions (catalyst, ligand, solvent, pressure, temperature, and time) need to be optimized for each specific substrate to achieve high yield and enantioselectivity.
Fragment Screening using Biophysical Methods
Once synthesized, the fragment can be screened against the target of interest (e.g., a JAK kinase) using various biophysical techniques.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor surface in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (e.g., JAK1 kinase domain)
-
This compound
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
The target protein is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
A solution of the fragment at various concentrations is flowed over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the amount of bound fragment, is monitored over time.
-
The resulting sensorgrams are analyzed to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants.
2. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for screening fluorinated fragments due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples.
Materials:
-
High-field NMR spectrometer with a fluorine probe
-
Target protein
-
This compound
-
NMR buffer (deuterated)
Procedure:
-
A ¹⁹F NMR spectrum of the fragment alone in the NMR buffer is acquired as a reference.
-
The target protein is added to the NMR tube containing the fragment.
-
A second ¹⁹F NMR spectrum is acquired.
-
Binding of the fragment to the protein is detected by changes in the ¹⁹F chemical shift, line broadening, or changes in the relaxation properties of the fluorine signal.
-
Competition experiments with a known binder can be performed to confirm binding to the desired site.
Figure 3. A simplified workflow for the synthesis and screening of the fragment.
Conclusion
This compound represents a highly valuable fragment for FBDD campaigns. Its inherent three-dimensionality, coupled with the advantageous properties imparted by the fluorine atom, makes it an excellent starting point for the design of potent and selective inhibitors, particularly for challenging targets like the Janus kinases. The application of advanced biophysical screening techniques allows for the efficient identification and characterization of its interactions with target proteins, paving the way for rapid lead optimization and the development of novel therapeutics. As the field of FBDD continues to evolve, the strategic use of such well-designed, fluorinated fragments will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Fragment-based discovery of JAK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of 3-Fluoropiperidine Derivatives
The introduction of fluorine into piperidine scaffolds is a pivotal strategy in modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties such as metabolic stability, pKa, and membrane permeability.[1][2] A key consequence of fluorine substitution, particularly at the 3-position, is its profound influence on the conformational equilibrium of the piperidine ring. Understanding and controlling this equilibrium is critical for designing conformationally rigid molecules that can achieve optimal interactions with biological targets.[2][3] This guide provides a comprehensive overview of the conformational analysis of 3-fluoropiperidine derivatives, detailing the governing principles, quantitative data, and key experimental and computational methodologies.
Core Principles: The Axial Fluorine Preference
Contrary to what steric hindrance alone would suggest, 3-fluoropiperidine derivatives often exhibit a strong preference for a conformation where the fluorine atom occupies an axial position. This preference is primarily driven by a combination of stabilizing stereoelectronic and electrostatic effects.
Key Stabilizing Interactions for the Axial Conformer:
-
Charge-Dipole Interactions: In protonated 3-fluoropiperidinium cations, a significant stabilizing interaction occurs between the positive charge on the nitrogen's hydrogen (H-N⁺) and the partial negative charge of the axial fluorine atom (C-F). This favorable electrostatic attraction is a major driving force for the axial preference.[1][2][4]
-
Hyperconjugation (n→σ* Interaction): Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital of the C-F bond (σ*C-F) contributes to the stability of the axial conformer.[1][2] This interaction, often referred to as the fluorine gauche effect, is a crucial delocalization force.
-
Solvation Effects: The polarity of the solvent plays a critical role. More polar solvents can further stabilize the axial conformer, which often possesses a larger dipole moment, thereby increasing the population of this state in solution.[1][2][5]
These factors collectively overcome traditional steric considerations, leading to the often counter-intuitive axial preference.
Quantitative Conformational Analysis
The conformational preference can be quantified by measuring the free energy difference (ΔG) between the equatorial and axial conformers. A negative ΔG value indicates a preference for the axial conformer. This data is typically derived from both experimental NMR studies and computational calculations.
Table 1: Conformational Preferences (ΔG, kcal·mol⁻¹) of 3-Fluoro- and 3,5-Difluoropiperidine Derivatives [1][2][6][7][8]
| Compound | N-substituent | Conformer | ΔG (Solvent) | ΔG (Gas Phase) | Experimental Observation |
| 3-Fluoropiperidine (1) | TFA (A) | Axial | -1.1 (in CHCl₃) | +0.3 | High Axial Preference |
| HCl (B) | Axial | -2.6 (in H₂O) | -4.8 | High Axial Preference | |
| NH (C) | Axial | -1.2 (in H₂O) | -0.1 | High Axial Preference | |
| 3,5-Difluoropiperidine (2) | TFA (A) | Axial | -1.9 (in CHCl₃) | -0.3 | High Axial Preference |
| HCl (B) | Axial | -4.1 (in H₂O) | -8.6 | High Axial Preference | |
| NH (C) | Axial | -2.4 (in H₂O) | -1.2 | High Axial Preference |
Data sourced from computational analysis (M06-2X/def2-QZVPP) and NMR experiments. Negative ΔG values favor the axial conformer.
The data clearly shows a strong preference for the axial conformer, particularly for the protonated HCl salts where the charge-dipole interaction is maximized.[1][2]
Table 2: Influence of N-Protecting Groups and Solvent Polarity on 3,5-Difluoropiperidine Conformation [2]
| N-Protecting Group | Solvent | ³J(³-Fₐ,⁴-Hₐ) (Hz) | Observed Conformation |
| Acetyl (Ac) | Chloroform | - | Axial Preference |
| DMSO | - | Higher Axial Preference | |
| Pivaloyl (Piv) | Chloroform | 7.3 | Equatorial |
| DMSO | 38.5 | Axial | |
| Boc | Chloroform | 12.5 | Equatorial |
| DMSO | 40.4 | Axial |
Note: Large ³J(F,H) coupling constants (~40 Hz) are indicative of an axial fluorine orientation, while smaller values (~10 Hz) suggest an equatorial position.
As shown in Table 2, the choice of a bulky N-protecting group (Piv, Boc) can favor the equatorial conformer in less polar solvents. However, increasing the solvent polarity from chloroform (ε=4.81) to DMSO (ε=46.7) can completely invert the conformational preference to favor the axial fluorine.[2]
Experimental and Computational Protocols
A combined approach of NMR spectroscopy and computational modeling is essential for a thorough conformational analysis.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to determine the preferred conformation in solution. The key parameter is the vicinal fluorine-proton coupling constant (³J(F,H)).
Detailed Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 1-10 mg) of the 3-fluoropiperidine derivative in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Data Acquisition:
-
Acquire standard ¹H and ¹⁹F NMR spectra to identify the relevant proton and fluorine signals.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm proton-proton connectivities and assign the protons adjacent to the fluorine-bearing carbon.
-
The crucial measurement is the ³J(¹⁹F,¹H) coupling, which can be determined directly from the multiplicity of the coupled proton or fluorine signals in the 1D spectra. The value is highly dependent on the dihedral angle between the F and H atoms.
-
-
Data Analysis:
-
Axial Fluorine: An anti-periplanar relationship (dihedral angle ≈ 180°) between an axial fluorine and an axial proton results in a large coupling constant, typically in the range of 35-45 Hz.
-
Equatorial Fluorine: A gauche relationship (dihedral angle ≈ 60°) between an equatorial fluorine and adjacent axial or equatorial protons results in a much smaller coupling constant, typically between 0-15 Hz.[2]
-
By analyzing the magnitude of the observed ³J(¹⁹F,¹H) couplings, the dominant chair conformation and the axial/equatorial orientation of the fluorine atom can be determined.
-
Computational Protocol: Density Functional Theory (DFT)
Computational modeling provides quantitative energy differences between conformers and helps rationalize the experimental findings.
Detailed Methodology:
-
Structure Generation: Build the initial 3D structures for both the axial-fluoro and equatorial-fluoro chair conformers of the piperidine derivative using molecular modeling software.
-
Conformational Search & Optimization:
-
Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to ensure the lowest energy chair forms are identified.
-
Conduct geometry optimization for both axial and equatorial conformers using a reliable DFT method. A common and effective functional is M06-2X, which is well-suited for non-covalent interactions. A high-level basis set, such as def2-QZVPP, should be employed for accuracy.[1][2]
-
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Solvation Modeling: To simulate solution-phase behavior, incorporate a solvent model. The Polarizable Continuum Model (PCM) is widely used, with the solvent specified to match the experimental conditions (e.g., water, chloroform).[1][2]
-
Energy Analysis: Calculate the Gibbs free energy (G) for both the axial and equatorial conformers in both the gas phase and in the specified solvent. The conformational preference is determined by the difference: ΔG = G(equatorial) - G(axial).
Implications for Drug Design
The strong conformational preferences of 3-fluoropiperidine derivatives can be leveraged in drug design to:
-
Create Rigid Scaffolds: Lock the piperidine ring into a single, well-defined conformation, reducing the entropic penalty upon binding to a target.[2]
-
Fine-Tune Basicity: The position of the fluorine atom significantly alters the pKa of the piperidine nitrogen, which is crucial for optimizing target engagement, solubility, and ADME properties.[4]
-
Modulate Target Interactions: An axial fluorine can introduce novel polar interactions or act as a hydrogen bond acceptor, while an equatorial fluorine presents a different vector for substitution and interaction.
By understanding the principles and methodologies outlined in this guide, researchers can rationally design and utilize 3-fluoropiperidine derivatives to develop next-generation therapeutics with enhanced efficacy and optimized pharmacological profiles.
References
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Anomeric Effect in Fluorinated Piperidines: A Technical Guide for Drug Development Professionals
An in-depth exploration of the stereoelectronic underpinnings and pharmacological implications of fluorine substitution in piperidine scaffolds.
The strategic incorporation of fluorine into piperidine rings has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the conformational preferences, physicochemical properties, and ultimately, the biological activity of drug candidates. A key stereoelectronic phenomenon governing the three-dimensional structure of these molecules is the anomeric effect. This technical guide provides a comprehensive overview of the anomeric effect in fluorinated piperidines, detailing its theoretical basis, experimental characterization, and practical implications for researchers, scientists, and drug development professionals.
The Core Principle: An n→σ* Interaction
The anomeric effect in fluorinated piperidines describes the thermodynamic preference for an axial orientation of the fluorine substituent at the C2 or C6 position, counterintuitive to steric considerations which would favor the equatorial position. This preference is primarily attributed to a stabilizing hyperconjugative interaction between the nitrogen lone pair (n) and the antibonding orbital (σ) of the carbon-fluorine bond (n→σ C-F).[1][2][3][4] This electron delocalization lowers the overall energy of the axial conformer, often making it the more stable state.
Several factors can influence the magnitude of the anomeric effect and the resulting conformational equilibrium, including:
-
Electrostatic Interactions: Charge-dipole and dipole-dipole interactions can either enhance or attenuate the anomeric effect.[5][6][7] For instance, protonation of the piperidine nitrogen can lead to a significant stabilization of the axial conformer due to favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine.[8][9]
-
Solvent Polarity: The polarity of the solvent can play a crucial role in modulating the conformational preference.[5][6][7] More polar solvents can stabilize the conformer with the larger dipole moment, which can sometimes be the axial conformer.
-
Substitution Pattern: The presence of other substituents on the piperidine ring can influence the conformational equilibrium through steric and electronic effects.
The interplay of these forces dictates the final conformational landscape of a fluorinated piperidine, which in turn has profound implications for its interaction with biological targets.
Visualizing the Anomeric Effect
Caption: Factors influencing the conformational equilibrium of fluorinated piperidines.
Quantitative Analysis of Conformational Preferences
The conformational preference of fluorinated piperidines can be quantified by determining the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. This is often achieved through NMR spectroscopy and computational modeling.
| Compound | Solvent | ΔG (axial → equatorial) (kcal/mol) | Predominant Conformer | Reference |
| 3-Fluoropiperidine (HCl salt) | Water | +0.3 | Axial | [10] |
| 3,5-Difluoropiperidine (HCl salt) | Water | +1.8 | Axial | [10] |
| cis-3-Fluoro-4-methylpiperidine (TFA salt) | CHCl₃ | +0.3 | Axial | [5] |
| cis-3,5-Difluoro-trans-4-methylpiperidine | Gas | +0.8 | Axial | [5] |
Note: Positive ΔG values indicate that the equatorial conformer is higher in energy, thus favoring the axial conformation.
Experimental Protocols for Characterization
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough understanding of the anomeric effect in fluorinated piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of fluorinated piperidines in solution.[7][11][12]
Key Experiment: ¹H and ¹⁹F NMR Spectroscopy
-
Objective: To determine the conformational equilibrium by analyzing coupling constants and chemical shifts.
-
Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a fluorine-observe probe.
-
¹H NMR Parameters:
-
Acquire standard one-dimensional ¹H spectra.
-
Measure the vicinal coupling constants (³JHH) to determine the relative stereochemistry of ring protons.
-
-
¹⁹F NMR Parameters:
-
Acquire ¹H-decoupled ¹⁹F spectra to determine the chemical shifts of the fluorine atoms.[13][14]
-
Acquire ¹H-coupled ¹⁹F spectra to measure the vicinal coupling constants between fluorine and adjacent protons (³JFH). The magnitude of ³JFH is highly dependent on the dihedral angle and can be used to distinguish between axial and equatorial fluorine orientations. For instance, a large ³J(Fa,Ha) value (e.g., 38-40 Hz) is indicative of an axial fluorine, while a smaller value (e.g., 7-12 Hz) suggests an equatorial fluorine.[5][6]
-
-
Data Analysis:
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative populations of the conformers.
-
Use the measured coupling constants in conjunction with the Karplus equation to estimate dihedral angles and confirm the chair conformation.
-
The Gibbs free energy difference (ΔG) can be calculated from the conformer populations using the equation: ΔG = -RTlnK, where K is the equilibrium constant (ratio of conformers).
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation of fluorinated piperidines.[15][16]
Key Experiment: Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and torsional angles in the solid state.
-
Sample Preparation: Grow single crystals of the fluorinated piperidine derivative of suitable size and quality. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection and Processing:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the raw data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
-
Data Analysis:
-
Analyze the refined structure to determine the conformation of the piperidine ring and the orientation of the fluorine substituent.
-
Measure key geometric parameters such as C-F and C-N bond lengths and relevant dihedral angles to provide evidence for or against the anomeric effect.
-
Computational Chemistry
In silico methods are invaluable for complementing experimental data and providing deeper insights into the energetic and electronic factors governing the anomeric effect.[2]
Key Experiment: Density Functional Theory (DFT) Calculations
-
Objective: To calculate the relative energies of different conformers, analyze orbital interactions, and predict NMR parameters.
-
Software: Gaussian, Spartan, or other quantum chemistry software packages.
-
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the fluorinated piperidine.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
Natural Bond Orbital (NBO) Analysis: Conduct an NBO analysis to investigate the n→σ* C-F hyperconjugative interaction. The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the anomeric effect.[1]
-
NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants to compare with experimental values.
-
Experimental Workflow
Caption: A typical workflow for studying the anomeric effect in fluorinated piperidines.
Conclusion
A thorough understanding of the anomeric effect is critical for the rational design of fluorinated piperidine-containing drug candidates. By leveraging a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can elucidate the conformational preferences of these molecules and establish structure-activity relationships. This knowledge enables the strategic placement of fluorine atoms to lock the molecule in a bioactive conformation, thereby enhancing potency, selectivity, and other desirable pharmacological properties.[17][18] The principles and experimental protocols outlined in this guide provide a robust framework for investigating and harnessing the anomeric effect in the pursuit of novel and improved therapeutics.
References
- 1. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 12. biophysics.org [biophysics.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pharmacyjournal.org [pharmacyjournal.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The described methodology focuses on a stereoselective enzymatic transamination approach, offering high efficiency and control over the desired stereochemistry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as pKa, lipophilicity, and metabolic stability, making this scaffold attractive for drug design. The syn stereochemical relationship between the fluorine and amino groups is often crucial for biological activity. This protocol outlines a robust method for the synthesis of the desired (3R,4R) diastereomer.
Synthesis Overview
The synthesis commences with the commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate. The key steps involve the introduction of a fluorine atom at the 3-position, followed by a highly stereoselective enzymatic transamination to install the amino group with the desired (3R,4R) configuration.
Key Synthetic Steps:
-
α-Fluorination: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.
-
Enzymatic Dynamic Kinetic Asymmetric Transamination: Stereoselective conversion of the fluoroketone to the desired (3R,4R)-4-amino-3-fluoropiperidine derivative.
Data Presentation
Table 1: Summary of Key Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| tert-butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 | Sigma-Aldrich, TCI |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | C₆H₁₈LiNSi₂ | 167.33 | Sigma-Aldrich, Acros |
| N-Fluorobenzenesulfonimide (NFSI) | 133745-75-2 | C₁₂H₁₀FNO₂S | 251.28 | Sigma-Aldrich, Combi-Blocks |
| Transaminase Enzyme (e.g., ATA-303) | N/A | N/A | N/A | Codexis |
| Pyridoxal-5'-phosphate (PLP) | 54-47-7 | C₈H₁₀NO₆P | 247.14 | Sigma-Aldrich |
| Isopropylamine | 75-31-0 | C₃H₉N | 59.11 | Sigma-Aldrich |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Parameters | Solvent | Typical Yield | Purity |
| 1 | α-Fluorination | -78 °C to rt | THF | 85-95% | >95% |
| 2 | Enzymatic Transamination | pH 10.5, 45 °C, 24 h | DMSO/Borate Buffer | ~66% | >98% (ee >96%) |
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2)
This procedure outlines the α-fluorination of tert-butyl 4-oxopiperidine-1-carboxylate (1).
Materials:
-
tert-butyl 4-oxopiperidine-1-carboxylate (1)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen source
-
Dropping funnel
-
Low-temperature thermometer
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1) (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add LiHMDS (1.1 eq, 1 M solution in THF) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF (0.5 M).
-
Add the NFSI solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2) as a white to off-white solid.
Step 2: Synthesis of this compound (3)
This procedure details the stereoselective enzymatic transamination of the fluoroketone (2).[1]
Materials:
-
tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2)
-
Transaminase enzyme (e.g., Codexis ATA-303)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine
-
Borate buffer (0.2 M, pH 10.5)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel with temperature and pH control
-
Nitrogen source
Procedure:
-
Prepare a reaction mixture containing borate buffer (0.2 M, pH 10.5) and DMSO (in a suitable ratio, e.g., 80:20 v/v).
-
To this mixture, add the transaminase enzyme (e.g., 1 mol%), PLP (e.g., 1 g/L), and isopropylamine (e.g., 1 M) as the amine donor.
-
Add the substrate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (2).
-
Heat the reaction mixture to 45 °C and stir for 24 hours. To drive the equilibrium, acetone, a byproduct of the reaction, can be removed by a gentle stream of nitrogen.
-
After the reaction is complete (monitored by HPLC or LC-MS), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or crystallization to yield this compound (3) as a pure solid.
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Concluding Remarks
The presented protocol provides a reliable and highly stereoselective method for the synthesis of this compound. The use of enzymatic dynamic kinetic asymmetric transamination in the key stereochemistry-determining step is a powerful strategy for accessing this valuable chiral building block in high enantiopurity. This protocol is intended to serve as a guide for researchers in the field of medicinal chemistry and drug development. Optimization of reaction conditions may be necessary depending on the specific transaminase used and the desired scale of the synthesis.
References
Application Notes and Protocols: Boc Protection of 4-amino-3-fluoropiperidine
For researchers and professionals in drug development and medicinal chemistry, the selective protection of amine functionalities is a cornerstone of multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This document provides a detailed experimental procedure for the Boc protection of 4-amino-3-fluoropiperidine, a valuable building block in the synthesis of novel therapeutics.
Introduction
The Boc protection of the primary amine in 4-amino-3-fluoropiperidine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base serves to deprotonate the ammonium salt of the starting material or to neutralize the acid generated during the reaction. Common bases for this transformation include sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in a variety of solvents, such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a mixture of solvents like THF and water. The choice of solvent and base can be optimized to ensure high yields and purity of the desired N-Boc protected product.
Experimental Protocol
This protocol describes a general procedure for the Boc protection of 4-amino-3-fluoropiperidine using di-tert-butyl dicarbonate and triethylamine in tetrahydrofuran.
Materials:
-
4-amino-3-fluoropiperidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (optional)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-amino-3-fluoropiperidine hydrochloride (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (TEA) (2.2 eq) dropwise. Stir the mixture for 10-15 minutes at 0 °C.
-
Reagent Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3-fluoropiperidin-4-yl)carbamate.
Data Presentation
The following table summarizes the typical quantitative data for the Boc protection of 4-amino-3-fluoropiperidine based on the protocol described above.
| Parameter | Value |
| Starting Material | 4-amino-3-fluoropiperidine HCl |
| Reagents | Di-tert-butyl dicarbonate (1.1 eq), Triethylamine (2.2 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Product Purity (Post-purification) | >95% |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the Boc protection of 4-amino-3-fluoropiperidine.
Caption: Workflow for the Boc protection of 4-amino-3-fluoropiperidine.
Application of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate in Neuroscience Research: A Focus on CGRP Receptor Antagonists for Migraine Therapy
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its rigid, fluorinated piperidine scaffold allows for precise control over molecular conformation and physicochemical properties, which are critical for designing drugs with improved potency, selectivity, and pharmacokinetic profiles. A prominent application of this compound in neuroscience research is its use as a key intermediate in the synthesis of potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.
The strategic incorporation of a fluorine atom at the 3-position of the piperidine ring can significantly influence the basicity of the adjacent amino group, a property that is often fine-tuned to optimize interactions with biological targets and to mitigate off-target effects, such as binding to the hERG potassium channel which can lead to cardiovascular side effects. The syn-stereochemistry of the fluoro and amino groups in the (3R,4R)-isomer provides a specific three-dimensional arrangement that has proven beneficial for high-affinity binding to the CGRP receptor.
Application in the Synthesis of a CGRP Receptor Antagonist
A notable example of the application of the (3R,4R)-4-amino-3-fluoropiperidine scaffold is in the enantioselective synthesis of a preclinical CGRP receptor antagonist candidate, identified as compound 1 in research by Phillips et al.[1][2][3] This compound has shown potential for the treatment of migraine headaches.[4][5] The synthesis of this complex molecule relies on the initial preparation of the key intermediate, a syn-1,2-amino-fluoropiperidine derivative, which is obtained from precursors closely related to this compound.
Overview of the Synthetic Strategy
The synthesis of the CGRP receptor antagonist involves the coupling of three key fragments: an aryl bromide, a tetrasubstituted arene, and the chiral aminofluoropiperidine. The preparation of the crucial aminofluoropiperidine intermediate has been explored through two primary routes: Ru-catalyzed asymmetric hydrogenation and a more cost-effective dynamic kinetic asymmetric transamination.
Experimental Protocols
The following protocols are based on the synthetic routes described for the preparation of the CGRP receptor antagonist and its key syn-3-fluoro-4-aminopiperidine intermediate.
Protocol 1: Synthesis of syn-(3R,4R)-N-Benzoyl-4-amino-3-fluoropiperidine via Dynamic Kinetic Asymmetric Transamination
This protocol outlines a cost-effective and scalable method for preparing the key aminofluoropiperidine intermediate.
Materials:
-
N-Boc-3-fluoropiperidin-4-one
-
Isopropylamine (i-PrNH2)
-
Transaminase enzyme (ATA-303)
-
Pyridoxal 5'-phosphate (PLP)
-
Borate buffer (pH 10.5)
-
Dimethyl sulfoxide (DMSO)
-
Benzoyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Enzymatic Transamination:
-
To a solution of N-Boc-3-fluoropiperidin-4-one in a mixture of borate buffer (0.2 M, pH 10.5) and DMSO (20 vol%), add isopropylamine (1 M).
-
Add the transaminase enzyme ATA-303 (1 g/L) and PLP (1 g/L).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
-
Benzoylation:
-
Dissolve the crude this compound in DCM.
-
Add triethylamine, followed by the dropwise addition of benzoyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate to give the N-benzoyl protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the N-benzoyl protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a saturated aqueous NaHCO3 solution.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield syn-(3R,4R)-N-Benzoyl-4-amino-3-fluoropiperidine.
-
Protocol 2: Synthesis of the CGRP Receptor Antagonist via Ullmann Coupling and Amide Bond Formation
This protocol describes the final steps to assemble the CGRP receptor antagonist from the key aminofluoropiperidine intermediate.
Materials:
-
syn-(3R,4R)-N-Benzoyl-4-amino-3-fluoropiperidine
-
Tetrahydro-4H-pyran-4-one
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Aryl bromide fragment
-
Tetrasubstituted arene fragment with a carboxylic acid group
-
Copper(I) catalyst
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Appropriate solvents (e.g., DMF, DCM)
Procedure:
-
Reductive Amination:
-
To a solution of syn-(3R,4R)-N-Benzoyl-4-amino-3-fluoropiperidine and tetrahydro-4H-pyran-4-one in DCM, add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Purify the crude product by column chromatography.
-
-
Ullmann Coupling:
-
In a reaction vessel, combine the product from the reductive amination, the aryl bromide fragment, a suitable ligand, and a copper(I) catalyst in a solvent such as DMF.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Amide Coupling:
-
To a solution of the tetrasubstituted arene fragment (with a carboxylic acid) in DMF, add an amide coupling reagent such as HATU and a base like DIPEA.
-
Add the product from the Ullmann coupling to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the final CGRP receptor antagonist.
-
Purify the final compound by preparative HPLC.
-
Quantitative Data
While the specific binding affinities for the final CGRP receptor antagonist synthesized using this building block are proprietary to the developing pharmaceutical company, the strategic use of the fluorinated piperidine scaffold is intended to achieve high potency. Generally, CGRP receptor antagonists in clinical development exhibit binding affinities (Ki or IC50 values) in the low nanomolar to sub-nanomolar range.
| Parameter | Typical Value for CGRP Antagonists |
| Binding Affinity (Ki) | 0.1 - 10 nM |
| Functional Antagonism (IC50) | 0.5 - 20 nM |
Signaling Pathways and Experimental Workflows
The development of CGRP receptor antagonists involves a series of in vitro and in vivo studies to determine their efficacy and safety.
The therapeutic action of a CGRP receptor antagonist is to block the signaling cascade initiated by the binding of CGRP to its receptor, which is implicated in the pathophysiology of migraine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Derivatization of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate for SAR Studies
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, pKa, and binding affinity. The specific stereoisomer, (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, presents a valuable starting material for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The fluorine atom at the 3-position can influence the conformation of the piperidine ring and the basicity of the adjacent amino group, making it an interesting scaffold for exploring novel biological activities.
These application notes provide detailed protocols for the derivatization of the primary amino group of this compound via common and robust chemical transformations, namely amide bond formation, reductive amination, and sulfonamide synthesis. Representative SAR data for a hypothetical series of compounds targeting a generic kinase are presented to illustrate the utility of this scaffold in drug discovery programs.
Data Presentation
The following tables summarize quantitative data for a representative SAR study of derivatized this compound analogs targeting a hypothetical kinase.
Table 1: SAR of N-Acyl Derivatives
| Compound ID | R Group | Kinase IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Chlorophenyl | 75 |
| 1c | 4-Methoxyphenyl | 200 |
| 1d | Thiophen-2-yl | 120 |
| 1e | Cyclohexyl | 500 |
Table 2: SAR of N-Alkyl Derivatives (via Reductive Amination)
| Compound ID | R' Group | Kinase IC50 (nM) |
| 2a | Benzyl | 80 |
| 2b | 4-Fluorobenzyl | 45 |
| 2c | Pyridin-4-ylmethyl | 95 |
| 2d | Isobutyl | 350 |
| 2e | Cyclohexylmethyl | 450 |
Table 3: SAR of N-Sulfonyl Derivatives
| Compound ID | R'' Group | Kinase IC50 (nM) |
| 3a | Phenyl | 250 |
| 3b | 4-Tolyl | 220 |
| 3c | Thiophen-2-yl | 180 |
| 3d | N,N-Dimethyl | >1000 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Carboxylic acids (for amide coupling)
-
Aldehydes or ketones (for reductive amination)
-
Sulfonyl chlorides (for sulfonamide synthesis)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Reducing agents (e.g., sodium triacetoxyborohydride)
-
Organic bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM, THF)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the synthesis of N-acyl derivatives of this compound.
1. Reagent Preparation:
- Dissolve this compound (1.0 eq.) in anhydrous DMF.
- In a separate flask, dissolve the desired carboxylic acid (1.1 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
2. Reaction Setup:
- To the solution of the carboxylic acid and coupling reagents, add DIPEA (3.0 eq.).
- Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
- Add the solution of this compound to the activated carboxylic acid mixture.
3. Reaction Monitoring:
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
4. Workup and Purification:
- Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: General Procedure for Reductive Amination
This protocol details the synthesis of N-alkyl derivatives via reductive amination.
1. Reaction Setup:
- Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous DCM.
- Add acetic acid (1.0 eq.) to the mixture.
2. Reduction:
- Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
3. Reaction Monitoring:
- Stir the reaction at room temperature.
- Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed (typically 4-12 hours).
4. Workup and Purification:
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.
Protocol 3: General Procedure for Sulfonamide Synthesis
This protocol outlines the formation of N-sulfonyl derivatives.
1. Reaction Setup:
- Dissolve this compound (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
2. Sulfonylation:
- Add the desired sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
3. Reaction Monitoring:
- Allow the reaction to warm to room temperature and stir.
- Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-3 hours).
4. Workup and Purification:
- Dilute the reaction mixture with DCM and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Mandatory Visualizations
Caption: General experimental workflow for the derivatization of the core scaffold.
Caption: Hypothetical signaling pathway inhibited by a derivatized compound.
Application Note: NMR Spectroscopic Analysis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a guide to the expected Nuclear Magnetic Resonance (NMR) spectroscopic data and outlines a general protocol for the analysis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate . This fluorinated piperidine derivative is a valuable building block in medicinal chemistry, and understanding its structural features through NMR is crucial for its application in drug discovery and development.
Spectroscopic Data Summary
Table 1: Expected ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.5 - 4.8 | dm | J(H-F) ≈ 45-50 |
| H-4 | 3.0 - 3.3 | m | |
| H-2ax, H-6ax | 3.8 - 4.2 | m | |
| H-2eq, H-6eq | 2.8 - 3.2 | m | |
| H-5ax | 1.8 - 2.1 | m | |
| H-5eq | 1.5 - 1.8 | m | |
| -NH₂ | 1.5 - 2.5 | br s | |
| -C(CH₃)₃ | 1.4 - 1.5 | s |
Table 2: Expected ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| C-3 | 88 - 92 | J(C-F) ≈ 180-190 |
| C-4 | 50 - 55 | J(C-F) ≈ 18-25 |
| C-2 | 45 - 50 | J(C-F) ≈ 5-10 |
| C-6 | 40 - 45 | |
| C-5 | 30 - 35 | J(C-F) ≈ 5-10 |
| -C(CH₃)₃ | 80 - 82 | |
| -C(CH₃)₃ | 28 - 29 | |
| C=O | 154 - 156 |
Table 3: Expected ¹⁹F NMR Spectroscopic Data
| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-3 | -180 to -190 | m |
Experimental Protocols
The following are general protocols for acquiring high-quality NMR spectra of this compound. Actual parameters may need to be optimized based on the specific instrument and sample concentration.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Concentration :
-
For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended.
-
-
Sample Filtration : To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Internal Standard : For precise chemical shift referencing, a small amount of a suitable internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR in CDCl₃) can be added.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans for a moderately concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of approximately 12-16 ppm, centered around 5-6 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 200-220 ppm, centered around 100 ppm.
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Number of Scans (NS): 64 to 128 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A wide spectral width (e.g., 400 ppm) is initially recommended to locate the fluorine signal, which can then be narrowed for higher resolution.
Workflow for NMR Analysis
The following diagram illustrates the general workflow from sample preparation to data analysis for the NMR characterization of this compound.
This application note serves as a foundational guide for researchers. All presented data should be confirmed through empirical measurement. The provided protocols offer a starting point for developing a robust analytical method for this and related compounds.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fluorinated Piperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated piperidines are crucial building blocks in modern medicinal chemistry, valued for their ability to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The introduction of fluorine atoms, however, presents unique challenges during purification due to altered polarity and potential for intramolecular interactions. This application note provides a detailed protocol for the efficient purification of fluorinated piperidine intermediates using High-Performance Liquid Chromatography (HPLC), ensuring high purity for downstream applications in drug discovery and development.
Challenges in HPLC Purification of Fluorinated Piperidines
The purification of fluorinated piperidine intermediates by HPLC can be complicated by several factors:
-
Peak Tailing: The basic nitrogen atom in the piperidine ring can interact with residual acidic silanols on the surface of standard silica-based HPLC columns, leading to asymmetrical peak shapes.
-
Co-elution of Impurities: Structurally similar impurities, such as non-fluorinated or partially fluorinated analogues, can be difficult to resolve from the target compound.
-
Altered Retention Behavior: The high electronegativity of fluorine can significantly alter the polarity and retention characteristics of the molecule compared to its non-fluorinated counterparts.
Strategies for Optimized Purification
To address these challenges, a systematic approach to method development is crucial. Key considerations include the selection of an appropriate stationary phase and the optimization of mobile phase conditions.
-
Column Selection: While traditional C18 columns are a common starting point, stationary phases with alternative selectivities can provide superior resolution. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, can offer enhanced retention and selectivity for fluorinated analytes through dipole-dipole and π-π interactions. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are often effective.
-
Mobile Phase Optimization: The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is essential to protonate the piperidine nitrogen. This minimizes interactions with the stationary phase and results in improved peak symmetry. A typical mobile phase consists of a gradient of acetonitrile or methanol in water.
Experimental Protocols
This section details the methodologies for both analytical and preparative HPLC purification of a representative fluorinated piperidine intermediate.
Sample Preparation
-
Accurately weigh approximately 10 mg of the crude fluorinated piperidine intermediate.
-
Dissolve the sample in 1 mL of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical HPLC Method Development
The initial method development is performed on an analytical scale to optimize the separation before scaling up to a preparative scale.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Preparative HPLC Purification
Once the analytical method is established, it can be scaled up for preparative purification.
Table 2: Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | PFP (Pentafluorophenyl), 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 20-60% B over 20 min) |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-2 mL (depending on sample concentration) |
Fraction Collection and Analysis
-
Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified fluorinated piperidine intermediate as a TFA salt.
Data Presentation
The following table summarizes typical data that could be obtained during the purification of a fluorinated piperidine intermediate.
Table 3: Illustrative Purification Data
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Material | 8.52 (Product) | 85.3 | 85.3 |
| Impurity 1 | 7.98 | 5.2 | - |
| Impurity 2 | 9.15 | 9.5 | - |
| Purified Fraction | 8.51 | 99.2 | 99.2 |
Visualizations
Logical Relationship of Method Development Components
Caption: Key components influencing HPLC method development.
Experimental Workflow for HPLC Purification
Caption: HPLC purification workflow.
Conclusion
This application note provides a comprehensive framework for the successful HPLC purification of fluorinated piperidine intermediates. By carefully selecting the stationary phase and optimizing the mobile phase conditions, researchers can overcome common challenges such as peak tailing and co-elution, thereby obtaining high-purity compounds essential for advancing drug discovery and development programs. The detailed protocols and workflows presented herein serve as a valuable resource for scientists working with these important fluorinated heterocycles.
large-scale synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
An Application Note and Protocol for the Large-Scale Synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the , a key building block in the development of various pharmaceutical agents. The synthesis leverages a modern biocatalytic approach to ensure high stereoselectivity and scalability.
Introduction
This compound is a valuable chiral intermediate in medicinal chemistry. The precise spatial arrangement of the amino and fluoro groups is often crucial for biological activity. The incorporation of fluorine can significantly modulate properties such as pKa, metabolic stability, and binding affinity.[1] This protocol outlines a robust and scalable synthetic route, adapted from methodologies developed for similar chiral fluorinated piperidines, focusing on an enzymatic transamination step to establish the desired stereochemistry.[1][2]
Overall Synthetic Scheme
The multi-step synthesis starts from the commercially available 1-boc-4-piperidone and proceeds through a fluorinated ketone intermediate. The key stereochemistry is introduced via a dynamic kinetic asymmetric transamination, followed by final workup and purification.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
This step involves the electrophilic fluorination of the silyl enol ether derived from 1-Boc-4-piperidone.[1]
-
Reagents and Materials:
-
1-Boc-4-piperidone
-
Lithium diisopropylamide (LDA)
-
Chlorotrimethylsilane (TMSCl)
-
N-Fluorobenzenesulfonimide (NFSI) or similar electrophilic fluorine source
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir for 30 minutes to generate LDA.
-
Add a solution of 1-Boc-4-piperidone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.
-
Add chlorotrimethylsilane (TMSCl) and allow the reaction to warm to room temperature and stir for 2 hours to form the silyl enol ether.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) in anhydrous THF and cool to -78 °C.
-
Add the solution of the silyl enol ether to the NFSI solution at -78 °C. Stir for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Enzymatic Dynamic Asymmetric Transamination
This key step utilizes a transaminase enzyme to install the amino group with the desired (3R,4R) stereochemistry. This method can achieve high diastereoselectivity and enantioselectivity.[1]
-
Reagents and Materials:
-
tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
-
Transaminase enzyme (e.g., ATA-3 or a similar (R)-selective transaminase)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (as the amine donor)
-
Borate buffer (pH 10.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
-
Protocol:
-
In a temperature-controlled reactor, prepare a solution of borate buffer (pH 10.5).
-
Add the transaminase enzyme, PLP, and isopropylamine. Stir until dissolved.
-
Add a solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate in DMSO.
-
Maintain the reaction at 45 °C for 24 hours with gentle agitation. Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization or column chromatography if necessary.
-
Data Presentation
| Step | Intermediate/Product | Starting Material (Scale) | Yield | Purity (diastereomeric ratio) |
| 1 | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 1-Boc-4-piperidone (1 kg) | ~90% | N/A |
| 2 | This compound | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1 kg) | ~70% | >15:1 (syn:anti) |
Experimental Workflow
Figure 2: Detailed experimental workflow for the synthesis.
This protocol provides a comprehensive guide for the . The use of a biocatalytic asymmetric transamination is a key feature, enabling excellent stereocontrol and process efficiency, which are critical for drug development and manufacturing. The described methods are based on established and scalable chemical transformations, offering a reliable pathway to this important chiral building block.
References
Application Notes and Protocols for Coupling Reactions with (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions involving the chiral building block, (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. This versatile intermediate is frequently utilized in the synthesis of complex molecules, particularly in the development of novel therapeutics such as Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.
Introduction
This compound is a valuable synthetic intermediate characterized by a piperidine ring functionalized with a fluorine atom and a primary amine, with the nitrogen atom of the ring protected by a tert-butoxycarbonyl (Boc) group. This specific stereochemistry and functional group arrangement make it a key component in the design of bioactive molecules, influencing properties such as binding affinity, selectivity, and pharmacokinetic profiles. The primary amino group allows for a variety of coupling reactions to introduce diverse substituents.
This document outlines protocols for three common and critical types of coupling reactions:
-
Amide Coupling: Formation of an amide bond with a carboxylic acid.
-
Reductive Amination: Reaction with an aldehyde or ketone to form a secondary amine.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with an aryl halide to form a C-N bond.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for the coupling of this compound, providing a quick reference for researchers to compare different methodologies.
Table 1: Amide Coupling Reaction Conditions
| Parameter | Condition A | Condition B |
| Coupling Reagent | HATU | T3P |
| Base | DIPEA | Pyridine |
| Solvent | DMF | 2-MeTHF |
| Temperature | Room Temperature | 50 °C |
| Reaction Time | 16 hours | 16 hours |
| Typical Yield | >85% | >80% |
Table 2: Reductive Amination Reaction Conditions
| Parameter | Condition A |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Additive | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | >70% |
Table 3: Buchwald-Hartwig Amination Reaction Conditions
| Parameter | Condition A |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cesium Carbonate |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 16 hours |
| Typical Yield | >60% |
Experimental Protocols
The following are detailed, step-by-step protocols for the key coupling reactions.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes a standard procedure for the formation of an amide bond between this compound and a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide product.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the formation of a secondary amine via reductive amination of an aldehyde with this compound.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere, add this compound (1.1 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 3: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide of interest
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous and degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Nitrogen or Argon atmosphere setup
-
Celite®
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous, degassed 1,4-dioxane (0.1 M).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylamine product.
Visualizations
The following diagrams illustrate the workflows for the described coupling reactions.
Caption: Workflow for Amide Coupling.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Buchwald-Hartwig Amination.
Application Notes and Protocols for the Analytical Characterization of Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of fluorinated piperidines. The methodologies described herein are essential for the structural elucidation, purity assessment, and conformational analysis of this important class of compounds frequently utilized in medicinal chemistry and drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of fluorinated piperidines. In particular, ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it an excellent tool for analyzing these molecules.
Application Note:
¹H and ¹⁹F NMR are powerful for determining the constitution and stereochemistry of fluorinated piperidines. The chemical shifts (δ) provide information about the electronic environment of the nuclei, while the coupling constants (J) reveal through-bond connectivity and dihedral angles, which are crucial for conformational analysis. For instance, the magnitude of the vicinal coupling constant ³JH-F is dependent on the dihedral angle between the coupled proton and fluorine, allowing for the determination of the fluorine atom's axial or equatorial position on the piperidine ring.
Experimental Protocol: ¹⁹F NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated piperidine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Add an internal standard if quantitative analysis is required. For ¹⁹F NMR, a common internal standard is trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).
2. Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard one-pulse sequence (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled ¹⁹F NMR).
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended for initial spectra to ensure all fluorine signals are observed.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ is recommended.[1]
-
Number of Scans: 16 to 128 scans, depending on the sample concentration.
3. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals for quantitative analysis.
-
Analyze the multiplicities and coupling constants in the ¹H-coupled ¹⁹F spectrum to determine stereochemistry.
Quantitative Data: ¹⁹F NMR of Fluorinated Piperidines
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) | ³JH-F (Hz) | Conformation of Fluorine |
| cis-3-Fluoropiperidine HCl | D₂O | -175.2 | 34.2 (ax-ax), 3.1 (ax-eq) | Axial |
| trans-3-Fluoropiperidine HCl | D₂O | -178.5 | 18.5 (eq-ax), 12.1 (eq-eq) | Equatorial |
| N-Boc-4-fluoropiperidine | CDCl₃ | -188.9 | 36.5 (ax-ax), 14.2 (ax-eq) | Axial |
| N-Boc-3,3-difluoropiperidine | CDCl₃ | -95.4 (ax), -105.1 (eq) | - | - |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of fluorinated piperidines and for elucidating their structure through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
Application Note:
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. Volatile and thermally stable fluorinated piperidines can be analyzed directly by GC-MS. For less volatile or thermally labile compounds, LC-MS is the preferred method. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces a protonated molecule [M+H]⁺, minimizing fragmentation in the source. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information. Common fragmentation pathways for piperidine derivatives include α-cleavage next to the nitrogen atom and ring fission.[2]
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Prepare a stock solution of the fluorinated piperidine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL with the initial mobile phase.
2. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would be 5-95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MS Method:
-
Full Scan: Acquire a full scan MS spectrum (e.g., m/z 100-500) to determine the precursor ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the precursor ion and perform a product ion scan to observe the fragmentation pattern. Optimize the collision energy to obtain a rich fragmentation spectrum.
-
3. Data Analysis:
-
Identify the precursor and product ions.
-
Propose fragmentation pathways based on the observed mass losses.
Quantitative Data: Mass Spectrometry Fragmentation of a Hypothetical Fluorinated Piperidine
Compound: N-benzyl-3-fluoropiperidine Formula: C₁₂H₁₆FN Molecular Weight: 193.26 g/mol
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Putative Fragmentation Pathway |
| ESI+ | 194.1 [M+H]⁺ | 174.1 | Loss of HF |
| 104.1 | Cleavage of the N-C bond to the piperidine ring | ||
| 91.1 | Benzyl cation (C₇H₇⁺) |
Chromatography
Chromatography is essential for the separation and purification of fluorinated piperidines and for the analysis of enantiomeric purity in the case of chiral compounds.
Application Note:
Chiral fluorinated piperidines are common in pharmaceutical development, and the separation of their enantiomers is often a regulatory requirement. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. The choice of the chiral stationary phase (CSP) is critical and often determined empirically. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and effective for a wide range of compounds.
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
-
Dissolve the racemic fluorinated piperidine in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds. A common starting mobile phase is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm if an aromatic ring is present).
3. Data Analysis:
-
Determine the retention times (t_R) of the two enantiomers.
-
Calculate the separation factor (α) and the resolution (R_s) to assess the quality of the separation.
-
α = t_R₂ / t_R₁
-
R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂)
-
For quantitative analysis of enantiomeric excess (ee), integrate the peak areas of the two enantiomers.
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Quantitative Data: Chiral HPLC Separation
Compound: Racemic 1-(4-fluorophenyl)piperidine
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (R_s) |
| Chiralpak AD-H | Hexane:Isopropanol (95:5) | 1.0 | 8.2 | 9.5 | 1.16 | 2.1 |
| Chiralcel OD-H | Hexane:Ethanol (90:10) | 0.8 | 10.1 | 11.8 | 1.17 | 2.5 |
Visualizations
References
Troubleshooting & Optimization
challenges in the synthesis of fluorinated piperidines
Welcome to the Technical Support Center for the Synthesis of Fluorinated Piperidines. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of fluorinated piperidines.
Q1: My hydrogenation of a fluoropyridine is resulting in significant hydrodefluorination. How can I minimize this side reaction?
A1: Hydrodefluorination, the undesired cleavage of the C-F bond and its replacement with a C-H bond, is a common challenge when hydrogenating fluoropyridines.[1][2] Here are several strategies to mitigate this issue:
-
Catalyst Selection: The choice of catalyst is critical. While various heterogeneous catalysts are used, palladium on carbon (Pd/C) has been shown to be effective and selective for the hydrogenation of fluoropyridines over competing hydrodefluorination.[2][3] Some rhodium catalysts may also be effective, but reaction conditions must be carefully optimized.[3]
-
Solvent and Additives: The reaction medium can influence selectivity. Protonation of the pyridine nitrogen with a Brønsted acid can increase the activity and selectivity of the catalyst, preventing catalyst deactivation.[2] Using solvent systems like tetrahydrofuran/H₂O can also be beneficial.[1]
-
Reaction Conditions: Carefully control the hydrogen pressure and temperature. Harsher conditions (high pressure, high temperature) can sometimes promote hydrodefluorination. Start with milder conditions and monitor the reaction progress.
-
Substrate Purity: The purity of reagents and solvents can significantly impact the reactivity and selectivity of the process.[1]
Below is a logic diagram to guide your troubleshooting process for this specific issue.
Caption: Troubleshooting workflow for hydrodefluorination.
Q2: I'm having difficulty purifying my fluorinated piperidine. It shows peak tailing on silica gel chromatography and seems volatile.
A2: Purification of fluorinated piperidines can be challenging due to their basicity and potential volatility.[1][2]
-
Chromatography Tailing: The basic nitrogen of the piperidine ring interacts strongly with acidic silanol groups on the surface of standard silica gel, causing streaking and poor separation.[4]
-
Solution 1: Basic Modifier: Add a basic modifier like triethylamine (TEA), typically 0.1-1%, to your eluent. The TEA will compete with your product for binding to the acidic sites on the silica.[4]
-
Solution 2: Alternative Stationary Phase: Use deactivated silica, basic alumina, or consider reverse-phase chromatography with an acidic modifier like TFA or formic acid, which protonates the piperidine nitrogen and can improve peak shape.[4]
-
-
Volatility: Unprotected fluorinated piperidines can be volatile, leading to low recovery during solvent evaporation.[1]
-
Solution: In Situ Protection: A highly effective strategy is to protect the piperidine nitrogen in situ immediately following the reaction, before workup or purification. Common protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) form less volatile, solid derivatives that are much easier to handle and purify via standard chromatography.[1][2]
-
Q3: My reaction is not functional group tolerant. How can I synthesize a fluorinated piperidine with an ester or amide group?
A3: Certain synthetic methods, particularly those using hydridic reducing agents like HBpin in a dearomatization–hydrogenation (DAH) process, show limited tolerance for polar or protic functional groups such as esters, amides, and alcohols.[1][2]
-
Solution: Choose a More Robust Method: Palladium-catalyzed hydrogenation under acidic conditions has demonstrated much broader functional group tolerance.[3] This method has been successfully used to synthesize fluorinated piperidines bearing ester and amide substituents in good yields.[2] The presence of a Brønsted acid is key to protonating the substrate, which facilitates the reduction while preserving sensitive functional groups.[2]
Frequently Asked Questions (FAQs)
Q4: What are the primary synthetic strategies for creating fluorinated piperidines?
A4: While several methods exist, they generally fall into two categories: fluorination of a pre-existing piperidine ring or, more commonly, constructing the piperidine ring from a fluorinated precursor.[2]
-
Fluorination of Piperidines: Direct fluorination of the C-H bonds of a piperidine ring is challenging. Electrophilic and nucleophilic substitution reactions often require multi-step syntheses and carefully prepared, pre-functionalized precursors.[2][5]
-
Synthesis from Fluorinated Precursors: This is the more prevalent and practical approach. The most common strategy involves the metal-catalyzed hydrogenation of readily available and inexpensive fluoropyridines to yield the desired fluorinated piperidines.[2] This method avoids the difficulties of direct fluorination but must overcome the challenge of hydrodefluorination.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorination of Piperidine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the fluorination of piperidine rings.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Piperidine
Possible Causes and Solutions
-
Q1: My reaction is sluggish or isn't proceeding to completion. How can I improve the reaction rate and yield?
-
A1: Low reactivity can be due to several factors. For nucleophilic fluorination of hydroxy-piperidines, the hydroxyl group may not be sufficiently activated. Ensure your activating agent (e.g., a sulfonylating agent) is fresh and used in the correct stoichiometric amount. For electrophilic fluorination , the piperidine substrate might be too electron-deficient. If possible, modify the protecting group on the nitrogen to be more electron-donating. Increasing the reaction temperature can also enhance the rate, but this may lead to an increase in side products. Careful optimization of the temperature is therefore recommended. In the case of hydrogenation of fluoropyridines , the catalyst may be poisoned or inactive. Ensure the use of a high-quality catalyst and rigorously degassed solvents. The addition of a Brønsted acid can sometimes improve the reaction rate.
-
-
Q2: I am observing significant decomposition of my starting material or product. What could be the cause?
-
A2: Some fluorinating reagents, particularly those that generate HF in situ, can be highly acidic and may cause decomposition of sensitive substrates. Using a buffered system or a milder fluorinating reagent can mitigate this issue. For example, instead of neat DAST, using an HF-amine complex like triethylamine trihydrofluoride (Et3N·3HF) might be a gentler alternative. Additionally, high reaction temperatures can lead to degradation. Running the reaction at a lower temperature for a longer period is a viable strategy.
-
Problem 2: Formation of Multiple Products and Side Reactions
Common Side Reactions and Mitigation Strategies
-
Q3: I am getting a significant amount of an elimination byproduct (an unsaturated piperidine derivative) instead of the fluorinated product. How can I suppress this?
-
A3: Elimination is a common side reaction in the nucleophilic fluorination of hydroxypiperidines, competing with the desired substitution reaction. This is especially prevalent when using basic fluoride sources.
-
Choice of Fluoride Source: Switch to a less basic fluoride source. For example, instead of potassium fluoride (KF) with a crown ether, consider using a hydrogen fluoride-amine complex.
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution pathway over elimination, as elimination reactions often have a higher activation energy.
-
Leaving Group: The choice of leaving group is crucial. A better leaving group can promote the desired SN2 reaction over E2.
-
Solvent: The solvent can play a significant role. A less polar, aprotic solvent may suppress elimination reactions.
-
-
-
Q4: My product mixture contains a significant amount of a defluorinated piperidine. How can I prevent this hydrodefluorination?
-
A4: Hydrodefluorination is a major side reaction during the catalytic hydrogenation of fluoropyridines to produce fluoropiperidines.
-
Catalyst Selection: The choice of catalyst is critical. While palladium on carbon is often used, rhodium-based catalysts, such as certain Rh-CAAC complexes, have shown to suppress hydrodefluorination more effectively in some cases.
-
Reaction Conditions: The presence of a Brønsted acid, such as HCl, has been shown to be beneficial in promoting hydrogenation while minimizing hydrodefluorination. Optimizing the acid concentration is key.
-
Dearomatization-Hydrogenation (DAH): A two-step, one-pot dearomatization-hydrogenation process can be employed. The initial dearomatization with a borane reagent can protect the fluorine substituent, leading to higher yields of the desired fluorinated piperidine upon subsequent hydrogenation.
-
-
-
Q5: I am observing the formation of a rearranged product, possibly through ring-opening or ring-expansion. What is happening and how can I avoid it?
-
A5: Rearrangements can occur, particularly when using reagents like DAST (diethylaminosulfur trifluoride) with certain hydroxypiperidine substrates. The reaction can proceed through an aziridinium ion intermediate, which can then be attacked by fluoride at different positions, leading to rearranged products or ring-opened products.
-
Substrate Conformation: The stereochemistry of the starting material can influence the reaction pathway. A different diastereomer of the starting hydroxypiperidine may favor the desired substitution over rearrangement.
-
Fluorinating Reagent: Consider using an alternative fluorinating agent that is less prone to inducing rearrangements. For example, treatment of a mesylated or tosylated piperidinol with a fluoride salt is less likely to proceed via an aziridinium intermediate.
-
-
-
Q6: In my electrophilic fluorination reaction, I am getting a di-fluorinated byproduct. How can I improve the selectivity for mono-fluorination?
-
A6: The formation of di-fluorinated products is a common issue in the electrophilic fluorination of piperidones or their enol equivalents.
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the electrophilic fluorine source (e.g., Selectfluor®, NFSI).
-
Reaction Time and Temperature: Monitor the reaction progress closely by techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity.
-
-
Frequently Asked Questions (FAQs)
-
Q7: What is the best fluorinating agent to use for my piperidine substrate?
-
A7: The choice of fluorinating agent is highly dependent on the substrate and the desired transformation.
-
For nucleophilic substitution of a hydroxyl group , DAST and its analogues are common, but be mindful of potential rearrangements. A two-step procedure involving activation of the alcohol (e.g., as a tosylate or mesylate) followed by reaction with a fluoride salt (e.g., CsF, TBAF) can be a milder alternative.
-
For electrophilic fluorination of an enolate or enol ether of a piperidone, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used and effective reagents.
-
For the synthesis from a fluoropyridine precursor , catalytic hydrogenation is the method of choice, with palladium or rhodium catalysts being common.
-
-
-
Q8: How do I safely handle and quench fluorinating reagents like DAST or Selectfluor®?
-
A8: Fluorinating reagents can be hazardous and should be handled with care in a well-ventilated fume hood.
-
DAST: This reagent can be thermally unstable and should be stored at low temperatures. Reactions are typically quenched by slowly adding a proton source like methanol or water, which will react with any excess DAST.
-
Selectfluor®: This is a stable solid but a strong oxidizing agent. It can react exothermically with some organic solvents like DMF and DMSO. Quenching is typically achieved by adding an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.
-
-
-
Q9: What is the role of the nitrogen protecting group in the fluorination of piperidines?
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A9: The N-protecting group plays a crucial role. It can influence the reactivity of the piperidine ring by modulating its electronic properties. Electron-withdrawing groups (e.g., Boc, Cbz) can decrease the nucleophilicity of the ring and may be necessary for certain reactions to avoid side reactions at the nitrogen atom. Conversely, for electrophilic fluorinations, a more electron-rich system might be desirable. The protecting group can also influence the stereochemical outcome of the reaction by affecting the conformational preference of the piperidine ring.
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Quantitative Data Summary
| Fluorination Method | Substrate | Reagent/Catalyst | Key Side Product(s) | Yield of Desired Product (%) | Yield of Side Product (%) | Reference |
| Hydrogenation | 3-Fluoropyridine | Pd(OH)2/C, HCl | Hydrodefluorination | >99 | <1 | |
| Hydrogenation | 3,5-Difluoropyridine | Pd(OH)2/C, HCl | Single and double defluorination | 30 | Significant | |
| Nucleophilic Fluorination | Epoxide-containing 2-aryl-piperidine | TBAF, KHF2 | Regioisomeric ring-opened product | Variable, regioselective | Variable | |
| Electrophilic Fluorination | N-protected piperidone | Selectfluor® | Difluorinated product | Generally high for monofluorination with controlled stoichiometry | Not specified, but can be significant with excess reagent | |
| Hydrogenation | Various fluoropyridines | Palladium catalyst | Nonfluorinated piperidines | Diminished yields in some cases | Accompanied with nonfluorinated piperidines |
Experimental Protocols
Protocol 1: Nucleophilic Fluorination of 4-Hydroxypiperidine using DAST
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Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar) at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-4-fluoropiperidine.
Protocol 2: Electrophilic Fluorination of an N-Protected Piperidone
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Preparation: To a solution of N-Boc-4-piperidone (1.0 eq) in acetonitrile (MeCN, 0.2 M) at room temperature, add Selectfluor® (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is slow. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium bisulfite (NaHSO3).
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Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-fluoro-4-piperidone.
Visualizations
Reaction Pathway: Nucleophilic Fluorination of Hydroxypiperidine
Caption: Competing substitution (SN2) and elimination (E2) pathways.
Troubleshooting Workflow: Low Yield in Fluorination
Caption: A logical workflow for troubleshooting low-yield fluorination reactions.
Mechanism: Aziridinium Ion Intermediate in Fluorination
Caption: Formation and fate of the aziridinium ion intermediate.
Technical Support Center: Optimization of Boc Deprotection for Fluorinated Amines
Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) deprotection for fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical chemical transformation. The presence of fluorine atoms in the amine substrate can significantly influence the reactivity and outcome of the deprotection reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of fluorinated amines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection of a fluorinated amine is slow or does not proceed to completion under standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection of fluorinated amines can be attributed to several factors:
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Electronic Effects of Fluorine: Fluorine is a highly electronegative atom, and its presence can decrease the basicity of the amine, making the initial protonation of the carbamate oxygen more difficult.[1] This electron-withdrawing effect can slow down the entire deprotection process.[1]
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Insufficient Acid Strength or Concentration: The standard conditions may not be sufficiently acidic to overcome the deactivating effect of the fluorine substituents.[1][2]
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Steric Hindrance: Bulky fluorinated groups near the Boc-protected amine can sterically hinder the approach of the acid.[1][2]
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Low Reaction Temperature: Low temperatures can significantly decrease the reaction rate.[2]
Recommended Solutions:
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Increase Acid Concentration or Strength: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[3] For resistant substrates, neat TFA may be effective for a short duration, provided the substrate is stable.[2] Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be more potent.[2][3]
-
Elevate Reaction Temperature: If the reaction is sluggish at 0°C or room temperature, consider carefully increasing the temperature.[3] However, monitor for potential side reactions.
-
Alternative Deprotection Methods: For highly sensitive or sterically hindered substrates, consider alternative methods such as:
-
Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) can be effective under milder, non-protic conditions.[2]
-
Thermal Deprotection using Fluorinated Alcohols: Using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents at elevated temperatures (reflux or microwave-assisted) can facilitate deprotection, often with minimal workup.[4][5][6] HFIP is generally more reactive than TFE.[4]
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Issue 2: Formation of Side Products
Question: I am observing unexpected byproducts during the Boc deprotection of my fluorinated amine. What are the common side reactions and how can they be minimized?
Answer: The most common side reactions include:
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t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate or product.[3] This is a known issue, particularly with electron-rich aromatic rings.[3]
-
Trifluoroacetylation: When using TFA, the newly deprotected, highly reactive amine can sometimes be acylated by a trifluoroacetyl group.[3]
-
Degradation of Acid-Sensitive Groups: The harsh acidic conditions required for Boc deprotection can lead to the cleavage of other acid-labile protecting groups or degradation of sensitive functionalities within the molecule.[3]
Recommended Solutions:
-
Use of Scavengers: To prevent t-butylation, add scavengers to the reaction mixture to trap the reactive tert-butyl cation.[3] Common scavengers include triisopropylsilane (TIS) and anisole.[3]
-
Milder Deprotection Conditions: To avoid trifluoroacetylation and degradation of sensitive groups, consider using milder acidic conditions (e.g., aqueous phosphoric acid, p-toluenesulfonic acid) or non-acidic methods.[2][7]
-
Alternative Reagents: Methods like using oxalyl chloride in methanol have been reported as mild and effective for deprotecting a diverse set of N-Boc amines, potentially avoiding harsh acidic conditions.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acidic Boc deprotection?
A1: The deprotection of a Boc-protected amine is typically achieved under acidic conditions.[3][9] The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as TFA or HCl.[3][10] This is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[3][11] The released tert-butyl cation can be trapped by a scavenger or deprotonate to form isobutylene gas.[3][11]
Q2: How does the presence of fluorine affect the choice of deprotection method?
A2: The strong electron-withdrawing nature of fluorine can make the Boc group more resistant to cleavage under standard acidic conditions.[1] Therefore, more forcing conditions (stronger acid, higher temperature) or alternative methods may be necessary. Thermal deprotection in fluorinated alcohols like TFE or HFIP has proven to be a practical and high-yielding method for a range of N-Boc compounds, including those with electron-withdrawing groups.[4][5] These conditions are often compatible with other protecting groups that are sensitive to typical acidic conditions.[4]
Q3: Can I selectively deprotect one Boc group in the presence of another on a fluorinated molecule?
A3: Selective deprotection can be challenging but is achievable by carefully tuning the reaction conditions. For instance, the difference in reactivity between TFE and HFIP can be exploited for selective, sequential Boc deprotection.[4] TFE can be used to selectively remove a more labile Boc group, followed by treatment with the more reactive HFIP to cleave the remaining Boc group.[4] Continuous flow thermal deprotection also offers a high degree of temperature control, which can be used to achieve selective deprotection of aryl N-Boc groups in the presence of alkyl N-Boc groups.[12]
Q4: Are there any non-acidic methods for Boc deprotection of fluorinated amines?
A4: Yes, several non-acidic methods can be employed, which are particularly useful for substrates containing acid-sensitive functional groups.[2] These include:
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Thermal Deprotection: Heating the Boc-protected compound, often in a suitable solvent like water, TFE, or HFIP, can effect deprotection without the need for any acid.[2][4][12] Microwave-assisted heating can significantly accelerate this process.[4][5][6]
-
Lewis Acid-Mediated Deprotection: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can cleave the Boc group under non-protic conditions.[2]
-
Other Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[2][8]
Data Presentation
Table 1: Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp[13] | 0.5 - 4 h[13] | Highly effective, volatile (easy removal)[13] | Harsh, can cleave other acid-sensitive groups, potential for trifluoroacetylation[3] |
| Hydrochloric Acid (HCl) | 4M in Dioxane, Room Temp[3] | 1 - 4 h[2] | Stronger than TFA, product often precipitates as HCl salt[2] | Corrosive, may not be suitable for all substrates |
| p-Toluenesulfonic Acid (pTSA) | Milder protic acid[2] | Varies | Milder than TFA/HCl, suitable for some sensitive substrates[2] | May require longer reaction times or heating |
| Phosphoric Acid (aqueous) | Milder protic acid[2] | Varies | Environmentally benign, selective for Boc group[7] | Slower reaction rates may be observed |
Table 2: Thermal Deprotection of N-Boc Compounds using Fluorinated Alcohols under Microwave Conditions
| Substrate Type | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| N-Boc-4-chloroaniline | TFE | 150 | 60 | 98 | [4] |
| N-Boc-4-chloroaniline | HFIP | 100 | 5 | 94 | [4] |
| N-Boc Indole | TFE | 100 | 5 | 98 | [4] |
| N-Boc Indole | HFIP | 100 | 5 | 97 | [4] |
| N-Boc-4-methoxyaniline | TFE | 150 | 60 | 95 | [4] |
| N-Boc-4-methoxyaniline | HFIP | 100 | 15 | 98 | [4] |
| N-Boc Piperidine | HFIP | 150 | 30 | 89 | [4] |
TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoroisopropanol
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected fluorinated amine (1 equivalent) in dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50%) to the reaction mixture at 0°C.
-
Stir the mixture at room temperature for 0.5 to 4 hours.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with a suitable organic solvent.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected fluorinated amine (1 equivalent) in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[2]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]
Protocol 3: Thermal Boc Deprotection using Fluorinated Alcohols (Microwave-Assisted)
-
Dissolve the N-Boc protected fluorinated amine in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Place the reaction vessel in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 100-150°C) for the specified time (typically 5-60 minutes).[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is removed by evaporation, often providing the deprotected product with minimal need for further purification.[4]
Visualizations
Caption: A general workflow for Boc deprotection of fluorinated amines, including troubleshooting steps.
Caption: Logical relationships between side products in Boc deprotection and their mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Polar Fluorinated Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of polar fluorinated piperidines.
Frequently Asked Questions (FAQs)
Q1: Why are polar fluorinated piperidines so challenging to purify?
The purification of polar fluorinated piperidines is complex due to a combination of factors:
-
High Polarity: The inherent polarity of the piperidine ring, coupled with the presence of fluorine atoms, often leads to high water solubility and poor retention on traditional reverse-phase chromatography columns.[1]
-
Altered Basicity: The high electronegativity of fluorine can lower the pKa of the basic nitrogen atom in the piperidine ring.[2] This change in basicity affects the compound's ionization state and its interaction with stationary phases in chromatography.
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions, which can complicate standard purification methods.[2]
-
Peak Tailing: The basic nitrogen of the piperidine can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing in normal-phase chromatography.[3]
-
Volatility: Unprotected fluorinated piperidines can be volatile, making their handling and purification challenging.[4][5]
Q2: What are the most effective purification techniques for polar fluorinated piperidines?
There is no single best method, and the optimal technique often depends on the specific properties of the compound and the impurities present. Commonly employed and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), are powerful tools. The choice of column and mobile phase is critical for successful separation.[2]
-
Flash Chromatography: While challenging due to potential tailing on silica, it can be effective with modifications to the mobile phase or by using alternative stationary phases.
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and removing major impurities before a final purification step. Fluorous SPE (F-SPE) can be particularly effective for highly fluorinated compounds.[2]
-
Recrystallization: An effective method for obtaining highly pure material, especially for final purification, though finding suitable crystallization conditions can be challenging due to altered solubility.[2][6]
-
Protective Group Chemistry: Introducing a protecting group (e.g., Boc or Cbz) can decrease the polarity and basicity of the piperidine nitrogen, facilitating purification by standard methods. The protecting group is then removed in a subsequent step.[4][5][7]
Q3: How does the position of the fluorine atom affect purification?
The position of the fluorine atom significantly influences the molecule's electronic properties, which in turn affects its purification. Fluorine's electron-withdrawing nature can alter the basicity of the piperidine nitrogen, impacting its interaction with chromatographic stationary phases.[2] This can influence retention times and elution profiles.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Cause: The basic nitrogen of the piperidine interacts strongly with acidic silanol groups on the silica gel surface.[3]
Solutions:
| Solution | Detailed Protocol |
| Mobile Phase Modification | Add a basic modifier to the eluent to compete with your compound for binding to the silica. Common choices include triethylamine (TEA) at 0.1-1% (v/v) or a solution of ammonia in methanol (e.g., 1-2% of 7N NH3 in MeOH).[3] |
| Alternative Stationary Phases | Use a different stationary phase that is less acidic than silica. Options include basic or neutral alumina, or amine-deactivated silica.[3] |
| Reverse-Phase Chromatography | If the compound has sufficient non-polar character, switch to reverse-phase chromatography on a C18 column. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[3] |
Issue 2: Compound is Not Retained on Reverse-Phase (C18) Column
Cause: The compound is too polar to interact effectively with the non-polar stationary phase.
Solutions:
| Solution | Detailed Protocol |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is designed for the separation of highly polar compounds. It typically uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[8][9][10] |
| Ion-Pair Chromatography | Add an ion-pairing reagent to the mobile phase. This reagent has a charged head that interacts with the analyte and a non-polar tail that interacts with the stationary phase, thereby increasing retention.[11] |
| Aqueous Normal-Phase (ANP) Chromatography | ANP chromatography can be a versatile approach for analyzing polar compounds and is often compatible with mass spectrometry.[12] |
| Use of Specialized Columns | Consider columns specifically designed for polar analytes, such as those with polar end-capping or porous graphitic carbon (Hypercarb) columns.[13] |
Issue 3: Low Recovery After Purification
Cause: This can be due to irreversible binding to the stationary phase, compound volatility, or instability.
Solutions:
| Solution | Detailed Protocol |
| Address Irreversible Binding | If using normal-phase chromatography, the strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.[3] Employ the troubleshooting steps for tailing mentioned in Issue 1. |
| In Situ Protection | For volatile unprotected fluorinated piperidines, consider in situ protection with a group like benzyloxycarbonyl (Cbz) immediately following the reaction to facilitate purification and improve recovery.[4][5] |
| Optimize SPE Elution | If using Solid-Phase Extraction, ensure the elution solvent is strong enough to fully recover the analyte from the sorbent. You may need to increase the elution volume or use a stronger solvent.[2] |
Issue 4: Difficulty with Recrystallization
Cause: The unique intermolecular interactions and altered solubility of polar fluorinated compounds can make finding suitable crystallization conditions challenging, often resulting in oils or amorphous solids.[6]
Solutions:
| Solution | Detailed Protocol |
| Systematic Solvent Screening | Test the solubility of the compound in a wide range of solvents at both room temperature and their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold.[2] |
| Two-Solvent System | If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until turbidity is observed. Heat to redissolve and then allow to cool slowly. |
| Salt Formation | Consider forming a salt of the piperidine (e.g., with HCl, BF4-, or PF6-) which may have better crystallization properties.[7] |
Purification Workflow and Decision Tree
Below is a generalized workflow for developing a purification strategy for a novel polar fluorinated piperidine.
Caption: Decision workflow for purifying polar fluorinated piperidines.
References
- 1. labex.hu [labex.hu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. assets.fishersci.com [assets.fishersci.com]
avoiding defluorination during piperidine synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on preventing undesired defluorination.
Frequently Asked Questions (FAQs)
Q1: What is defluorination in the context of piperidine synthesis?
A1: Defluorination is an undesirable side reaction where one or more fluorine atoms are removed from a molecule during a chemical transformation. In piperidine synthesis, this typically occurs when starting with a fluorinated precursor, such as a fluoropyridine. The reaction can proceed through different mechanisms, including reductive cleavage (hydrodefluorination) during hydrogenation or base-induced elimination.[1][2] The loss of fluorine results in a non-fluorinated or partially fluorinated byproduct, reducing the yield of the desired fluorinated piperidine.
Q2: Why is avoiding defluorination so critical in drug development?
A2: Fluorine atoms are often strategically incorporated into drug candidates to enhance key properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Unintended defluorination compromises the entire rationale for using a fluorinated scaffold, leading to a final product with different and likely inferior pharmacological properties.[2] This side reaction lowers the process yield, complicates purification by introducing hard-to-separate impurities, and can lead to the formation of metabolites with potential toxicity.[2][5]
Q3: What are the most common causes of defluorination during the synthesis of fluorinated piperidines?
A3: The two most prevalent causes are:
-
Reductive Hydrodefluorination: This is common during the catalytic hydrogenation of fluoropyridines to form fluoropiperidines. The choice of catalyst and the absence of an acid are major contributing factors.[1][6] Certain catalysts are aggressive enough to cleave the strong C-F bond under hydrogenation conditions.
-
Base-Mediated β-Elimination: This occurs when a substrate has an acidic proton on the carbon adjacent (beta) to the carbon bearing the fluorine atom. A sufficiently strong base can abstract this proton, leading to the formation of a carbanion that then eliminates the fluoride ion.[1][7] This is often observed in reactions like N-alkylations or deprotections that are run under basic conditions.[3]
Troubleshooting Guides
Guide 1: Issue with Defluorination During Catalytic Hydrogenation of Fluoropyridines
This guide addresses the common problem of hydrodefluorination when reducing a fluorinated pyridine to the corresponding piperidine.
Q: My reaction shows a high percentage of the defluorinated piperidine byproduct and low yield of the desired product. What should I investigate first?
A: This is a classic issue of catalyst and condition selection. The primary factors to check are your catalyst system and the presence of a strong Brønsted acid. Omitting acid is a frequent cause of dominant defluorination.[1][6]
Troubleshooting Steps:
-
Verify Your Catalyst and Acid: Standard hydrogenation catalysts like Pd/C can be overly aggressive and promote C-F bond cleavage. The recommended solution is to use a specific catalyst system known to be milder and more selective.
-
Control Reaction Conditions: Ensure the reaction is run under optimal temperature and pressure.
-
Protect the Product: If your final fluorinated piperidine is volatile, consider in-situ protection after the reaction is complete to prevent loss during workup.[6]
Recommended Catalyst System & Conditions
Studies have shown that a combination of 20 wt% Palladium Hydroxide on Carbon (Pd(OH)₂/C) with a strong Brønsted acid like aqueous Hydrochloric Acid (HCl) in Methanol (MeOH) is highly effective at suppressing defluorination.[1][6]
| Catalyst System | Additive | Outcome | Reference |
| Pd(OH)₂/C (20 wt%) | aq. HCl | High conversion, minimal defluorination | [1][6] |
| Pd/C (10 wt%) | None | Low conversion, defluorination is the major pathway | [1] |
| Rh/C | None | Low conversion, significant defluorination | [1] |
| Ru/C | None | Trace conversion | [1] |
| PtO₂ | None | Low conversion, significant defluorination | [1] |
| Pd(OH)₂/C (20 wt%) | None | Diminished conversion, defluorination dominates | [1] |
Experimental Protocol: Selective Hydrogenation of 3-Fluoropyridine
Objective: To synthesize 3-fluoropiperidine with minimal hydrodefluorination.
Materials:
-
3-Fluoropyridine
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Methanol (MeOH), HPLC grade
-
Aqueous Hydrochloric Acid (HCl), 37%
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Standard hydrogenation reactor (Parr apparatus or similar)
Procedure:
-
Reactor Setup: Place 3-fluoropyridine (1.0 eq) and Pd(OH)₂/C (5 mol%) into a pressure-resistant hydrogenation vessel.
-
Solvent and Acid Addition: Add methanol (0.1 M solution relative to substrate) followed by aqueous HCl (1.1 eq).
-
Inerting: Seal the vessel and purge the system with nitrogen gas three times to remove air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Reaction: Stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40°C) for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS if possible.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.
-
Isolation: The product will be in the form of its hydrochloride salt. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified. For volatile piperidines, consider adding a protecting group like Boc anhydride or Cbz-Cl directly to the filtered solution (after neutralization with a suitable base) before concentrating.[6]
Guide 2: Issue with Defluorination During Base-Mediated Reactions
This guide addresses defluorination that occurs under basic conditions, typically through a β-elimination mechanism.
Q: I am attempting an N-alkylation of a fluoropiperidine derivative and observing a significant amount of a defluorinated byproduct. Why is this happening?
A: This is likely due to base-mediated β-elimination of hydrogen fluoride (HF). If your substrate has a proton on a carbon adjacent to the C-F bond, a strong base can remove it, creating a carbanion. This intermediate can then eliminate the fluoride ion to form an alkene. This is known as the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][7] Fluorine is typically a poor leaving group, but this pathway becomes favorable if the beta-proton is sufficiently acidic.[1][8]
Troubleshooting Workflow: Base-Mediated Defluorination
Guidance on Base Selection
The choice of base is critical. Strong, small bases are more likely to cause E1cB elimination.
| Base Type | Examples | Risk of β-Elimination | Rationale |
| Strong, Small Bases | NaOH, KOH, NaH, LDA | High | Easily abstracts the β-proton, promoting the E1cB mechanism.[1] |
| Bulky/Hindered Bases | DIPEA, DBU | Medium | Steric hindrance can disfavor proton abstraction to some extent, but they are still strong bases. |
| Weak Inorganic Bases | K₂CO₃, Cs₂CO₃, KHCO₃ | Low | Generally not strong enough to deprotonate a non-activated C-H bond, making them a much safer choice for reactions like N-alkylations. |
Recommendation: For N-alkylation of a secondary fluoropiperidine, start with a mild inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at room temperature before resorting to stronger bases.
Visualized Experimental Workflow
General Workflow for Synthesizing Fluoropiperidines while Avoiding Defluorination
References
- 1. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siue.edu [siue.edu]
- 8. Evidence of a borderline region between E1cb and E2 elimination reaction mechanisms: a combined experimental and theoretical study of systems activated by the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Fluorinated Piperidine Synthesis: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into piperidine scaffolds is a pivotal strategy in modern drug discovery, offering a means to fine-tune the physicochemical and pharmacological properties of therapeutic candidates. However, the synthesis of these valuable motifs is often plagued by challenges that can lead to frustratingly low yields. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you navigate the common pitfalls of fluorinated piperidine synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Low Yields
Question 1: My reaction is resulting in a significant amount of hydrodefluorination, leading to non-fluorinated piperidine byproducts. How can I minimize this side reaction?
Answer:
Hydrodefluorination is a common challenge in the hydrogenation of fluoropyridines.[1][2] This competing pathway can be minimized through several strategies:
-
Catalyst and Additive Selection: The choice of catalyst and additives is critical. For palladium-catalyzed hydrogenations, the use of a Brønsted acid like aqueous HCl in methanol with a Pd(OH)₂/C catalyst has been shown to suppress hydrodefluorination.[2] In some cases, adding a fluoride scavenger like titanium(IV) isopropoxide (Ti(OiPr)₄) can be effective, as fluoride ions generated during the reaction can contribute to catalyst issues.[3]
-
Dearomatization-Hydrogenation (DAH) Process: A two-stage dearomatization-hydrogenation (DAH) approach can be highly effective.[3][4] The initial dearomatization of the fluoropyridine with a reagent like pinacol borane (HBpin) protects the Lewis-basic nitrogen, preventing catalyst poisoning, and generates diene intermediates that can be hydrogenated under milder conditions, thus reducing the likelihood of hydrodefluorination.[3][4]
-
Reaction Conditions Optimization: In some cases, an excess of a borane reagent can reduce the amount of the undesired hydrodefluorinated side-product.[4]
Table 1: Comparison of Catalytic Systems for Fluoropyridine Hydrogenation
| Catalyst System | Additive | Key Advantages | Reported Yields | Reference |
| Pd(OH)₂/C (20 wt%) | aq. HCl | Simple, robust, tolerant to air and moisture. | Good to high yields. | [2] |
| [Rh(COD)Cl]₂ / HBpin | - | Effective for DAH process, good diastereoselectivity. | Good yields. | [3][4] |
| Rh-CAAC / HBpin | - | Optimized second-generation catalyst for DAH. | Good yields and chemoselectivity. | [3] |
| Palladium on Carbon | - | Prone to hydrodefluorination without additives. | Diminished yields. | [1][2] |
Question 2: My catalytic reaction stalls before completion, or I observe catalyst deactivation. What are the likely causes and solutions?
Answer:
Catalyst deactivation is a frequent issue, often caused by the Lewis basicity of the nitrogen atom in the pyridine or piperidine ring.[3][4]
-
Nitrogen Protection/Dearomatization: The most effective solution is to mitigate the Lewis basicity of the nitrogen. This can be achieved through:
-
Reagent Purity: The purity of reagents and solvents can significantly impact catalyst activity, especially in sensitive processes like the DAH reaction.[1]
Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Question 3: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of the fluorination?
Answer:
Low regioselectivity can arise when multiple C-H bonds are susceptible to fluorination.[5]
-
Directing Groups: The strategic placement of directing groups on the piperidine precursor can significantly enhance regioselectivity in C-H activation/fluorination reactions. For instance, a benzyloxy group has been shown to direct fluorination to the adjacent position in 3,5-disubstituted pyridines.[5]
-
Choice of Fluorinating Agent: Different fluorinating reagents can exhibit varying selectivities. It is advisable to screen a range of electrophilic or nucleophilic fluorinating agents to find the one that provides the best regioselectivity for your specific substrate.
Question 4: I am losing a significant amount of my product during workup and purification. What could be the reason?
Answer:
The volatility of unprotected fluorinated piperidines is a common cause of product loss during isolation.[2][4]
-
In Situ Protection: A highly effective strategy is to trap the newly formed fluorinated piperidine in situ with a protecting group. This increases the molecular weight and reduces the volatility of the product, facilitating its isolation. Common protecting groups include:
-
Benzyloxycarbonyl (Cbz)
-
9-Fluorenylmethoxycarbonyl (Fmoc)
-
Trifluoroacetamide (formed by adding trifluoroacetic anhydride)[4]
-
This approach has been shown to lead to high isolated yields of the protected fluorinated piperidines.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for accessing fluorinated piperidines?
A1: The primary synthetic routes include:
-
Fluorination of pre-existing piperidine rings: This can be achieved through electrophilic or nucleophilic fluorination of suitably functionalized piperidine precursors.[1][4]
-
Formation of the piperidine ring from fluorinated precursors: This often involves the hydrogenation of readily available fluoropyridines.[1][2] This approach is attractive due to the commercial availability of many fluoropyridine starting materials.
Q2: Are there any functional groups that are incompatible with common fluorinated piperidine synthesis methods?
A2: Yes, functional group compatibility can be a limitation. For example, the rhodium-catalyzed dearomatization-hydrogenation (DAH) process using hydridic HBpin is not tolerant of polar and/or protic functional groups such as esters, amides, alcohols, and free amines.[1] In contrast, the palladium-catalyzed hydrogenation method developed by the Glorius group shows broader functional group tolerance and is effective in the presence of air and moisture.[2][6]
Q3: How does the presence of fluorine affect the properties of the piperidine ring?
A3: Fluorine substitution can significantly impact the physicochemical properties of the piperidine ring. For instance, the presence of fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen.[7] This modulation of basicity is a key strategy in drug design to reduce off-target effects, such as binding to the hERG channel, which can lead to cardiac toxicity.[3][7] Fluorine can also influence the conformational preferences of the piperidine ring.[8][9][10]
Experimental Protocols
General Protocol for Palladium-Catalyzed Hydrogenation of Fluoropyridines
This protocol is adapted from the work of Glorius and coworkers.[2]
-
Reaction Setup: To a suitable reaction vessel, add the fluoropyridine substrate (1.0 equiv), Pd(OH)₂/C (20 wt%, 1-5 mol%), and methanol.
-
Acid Addition: Add aqueous HCl (1.5 equiv).
-
Hydrogenation: Place the vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization. For volatile products, in situ protection prior to full solvent removal is recommended.
General Protocol for Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)
This protocol is based on the procedure described for the DAH of fluoropyridines.[3][4]
-
Reaction Setup: In a glovebox, charge a reaction vial with the rhodium catalyst (e.g., [Rh(COD)Cl]₂ or Rh-CAAC, 1-5 mol%). Add the fluoropyridine substrate (1.0 equiv) dissolved in an anhydrous solvent (e.g., THF).
-
Dearomatization: Add the borane reagent (e.g., HBpin, 1.1-1.5 equiv) to the mixture.
-
Hydrogenation: Seal the vial, remove it from the glovebox, and connect it to a hydrogen source. Stir the reaction at the desired temperature (e.g., 25 °C) until the reaction is complete.
-
Trapping/Workup: Cool the reaction mixture and carefully add a trapping agent such as trifluoroacetic anhydride to derivatize the volatile piperidine product.
-
Purification: Quench the reaction, perform an extractive workup, and purify the protected product by column chromatography.
Logical Relationship Diagram for Synthesis Strategy Selection
Caption: Decision tree for selecting a hydrogenation method.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Boc-Protected Fluoropiperidines Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected fluoropiperidines. The information is designed to help navigate challenges encountered during the acidic deprotection of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for the deprotection of Boc-protected fluoropiperidines?
The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[1][2] Typically, a solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM) is used at room temperature.[1] Alternatively, a 4M solution of HCl in an anhydrous solvent such as 1,4-dioxane or methanol is also highly effective.[2]
Q2: How does the fluorine substituent on the piperidine ring affect the stability of the Boc group under acidic conditions?
The electron-withdrawing nature of the fluorine atom decreases the basicity of the nitrogen atom in the piperidine ring. This can make the initial protonation of the Boc group, the first step in the acid-catalyzed deprotection mechanism, more difficult.[3] Consequently, Boc-protected fluoropiperidines may be more stable to acid than their non-fluorinated analogs, potentially requiring stronger acidic conditions or longer reaction times for complete deprotection.
Q3: What are the most common side reactions observed during the acidic deprotection of Boc-protected fluoropiperidines?
The primary side reaction of concern is the alkylation of nucleophilic species by the tert-butyl cation generated during the cleavage of the Boc group.[1] If the fluoropiperidine substrate itself or other components in the reaction mixture contain nucleophilic functional groups, t-butylation can occur. While the fluorine substituent itself is not typically a site for this side reaction, other functional groups on the molecule or scavengers present should be considered.
Q4: My Boc deprotection reaction is incomplete. What are the likely causes and how can I resolve this?
Incomplete deprotection of Boc-fluoropiperidines can be due to several factors:
-
Insufficient Acid Strength or Concentration: Due to the electron-withdrawing effect of fluorine, standard conditions may not be sufficient.
-
Short Reaction Time: The reaction may simply need more time to go to completion.
-
Low Temperature: Reactions are often run at 0 °C to room temperature, but slightly elevated temperatures may be required.
-
Poor Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently.
To address this, you can try increasing the concentration of the acid, extending the reaction time, or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[2]
Q5: How can I minimize side reactions during the deprotection of sensitive substrates?
For substrates containing other acid-labile functional groups or nucleophilic moieties susceptible to t-butylation, several strategies can be employed:
-
Use of Scavengers: Additives like anisole or thioanisole can trap the tert-butyl cation, preventing it from reacting with your substrate.[1]
-
Milder Acidic Conditions: Using a lower concentration of acid or a weaker acid might be sufficient for deprotection without affecting other sensitive groups.
-
Lower Reaction Temperature: Running the reaction at 0 °C can help to control the rate of side reactions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the acidic deprotection of Boc-protected fluoropiperidines.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid strength or concentration due to the electron-withdrawing fluorine. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a higher concentration of HCl in dioxane. |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. | |
| Low reaction temperature. | Allow the reaction to warm to room temperature or slightly heat to 40-50 °C, while monitoring for side product formation. | |
| Poor solubility of the starting material. | Try a different anhydrous solvent system in which the starting material is more soluble. | |
| Low Yield | Product loss during work-up. | Ensure the aqueous layer is sufficiently basic during neutralization to convert the amine salt to the free base for efficient extraction. Perform multiple extractions. |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider evaporating the solvent and using the salt directly in the next step, or perform a salt-free workup. | |
| Side Product Formation | t-Butylation of nucleophilic groups. | Add a scavenger such as anisole or thioanisole to the reaction mixture. |
| Degradation of other acid-sensitive functional groups. | Use milder deprotection conditions (e.g., lower acid concentration, lower temperature) or consider a different protecting group strategy. |
Quantitative Data Summary
While specific kinetic data for the deprotection of various Boc-protected fluoropiperidines is not extensively available in the literature, the following table provides an illustrative comparison of common deprotection reagents based on general principles and observations for similar substrates. Reaction times and yields are highly substrate-dependent.
| Reagent | Typical Conditions | Relative Reaction Time | Typical Yield | Key Considerations |
| TFA in DCM | 20-50% (v/v), 0 °C to RT | Fast (30 min - 4 h)[2] | High | TFA is volatile and corrosive. The resulting TFA salt can sometimes be oily.[1] |
| HCl in Dioxane | 4M, RT | Fast (30 min - 2 h)[2] | High | Often provides a crystalline hydrochloride salt, which can aid in purification. Dioxane is a suspected carcinogen.[1] |
| HCl in Methanol | 1.25M, RT | Moderate (1 - 16 h)[2] | High | Methanol can sometimes participate in side reactions. |
Detailed Experimental Protocols
Protocol 1: Deprotection of N-Boc-4-fluoropiperidine using TFA in DCM
-
Materials:
-
N-Boc-4-fluoropiperidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-4-fluoropiperidine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 4-fluoropiperidine.
-
Protocol 2: Deprotection of N-Boc-4-fluoropiperidine using HCl in Dioxane
-
Materials:
-
N-Boc-4-fluoropiperidine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-4-fluoropiperidine (1.0 eq) in a minimal amount of a suitable co-solvent like anhydrous DCM if necessary.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl) to the substrate solution at room temperature with stirring.
-
Stir the reaction mixture for 30 minutes to 2 hours. The hydrochloride salt of 4-fluoropiperidine may precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated or triturated with anhydrous diethyl ether, collected by filtration, and washed with cold ether.
-
Visualizations
Caption: General workflow for the acidic deprotection of Boc-protected fluoropiperidines.
Caption: A decision tree to troubleshoot incomplete Boc deprotection reactions.
References
Technical Support Center: Synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of impurities.
Problem 1: Presence of a Des-fluoro Impurity
Symptom: An impurity with a molecular weight indicating the loss of fluorine is detected by LC-MS. ¹H NMR may show the absence of characteristic fluorine coupling.
Potential Causes:
-
Hydrogenolysis during Catalytic Hydrogenation: If a hydrogenation step is used to reduce a precursor (e.g., a fluoropyridine), the carbon-fluorine bond can be susceptible to cleavage.[1]
-
Reaction with Lewis Acids: Certain Lewis acids used in the synthetic sequence can promote defluorination.
-
Instability at Low pH: Prolonged exposure to strongly acidic conditions can sometimes lead to the elimination of fluorine.[1]
Troubleshooting Steps:
-
Optimize Hydrogenation Conditions:
-
Catalyst Screening: Test different catalysts (e.g., Rh/C, PtO₂) as they can offer better selectivity and reduce defluorination compared to Pd/C.[2][3]
-
Solvent and Additive Selection: The choice of solvent and additives can influence the reaction. For instance, the use of acidic media like glacial acetic acid with PtO₂ has been reported for the hydrogenation of fluoropyridines.[4]
-
Control Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions.
-
-
Alternative Reduction Methods: Consider non-hydrogenation-based reductions if defluorination is persistent.
-
Purification: Develop a robust chromatographic method (e.g., preparative HPLC) to separate the des-fluoro impurity from the desired product.
Problem 2: Presence of Diastereomeric Impurities
Symptom: HPLC analysis shows an additional peak with the same mass as the product. ¹H and ¹⁹F NMR may show overlapping signals or distinct sets of peaks for the different diastereomers.
Potential Causes:
-
Lack of Stereocontrol in Key Steps: The reaction step that establishes the stereocenters at C3 and C4 may not be completely stereoselective.
-
Epimerization: Basic or acidic conditions during the synthesis or work-up can potentially cause epimerization at one of the chiral centers.
Troubleshooting Steps:
-
Optimize Stereoselective Reactions:
-
Chiral Catalysts/Reagents: Ensure the use of high-purity chiral catalysts or reagents.
-
Reaction Conditions: Temperature, pressure, and solvent can significantly impact diastereoselectivity. A thorough optimization of these parameters is crucial.[5]
-
-
Purification:
Problem 3: Incomplete BOC Protection or Unwanted Deprotection
Symptom: Detection of impurities corresponding to the unprotected piperidine or starting materials.
Potential Causes:
-
Inefficient BOC Protection: The reaction conditions for introducing the tert-butoxycarbonyl (BOC) group may be suboptimal.
-
Premature Deprotection: Exposure to acidic conditions during subsequent steps or work-up can lead to the removal of the BOC group.[9][10]
Troubleshooting Steps:
-
Optimize BOC Protection:
-
Reagent Stoichiometry: Ensure an adequate excess of Di-tert-butyl dicarbonate (Boc₂O) and base (e.g., triethylamine) is used.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure completion.
-
-
Control pH During Work-up: Maintain neutral or slightly basic conditions during aqueous work-up to prevent BOC cleavage.
-
Alternative Protecting Groups: If the BOC group proves too labile for the synthetic route, consider more robust protecting groups.
Problem 4: Byproducts from BOC Deprotection
Symptom: Presence of impurities related to the tert-butyl cation during the final deprotection step (if applicable).
Potential Causes:
-
The tert-butyl cation generated during acidic cleavage of the BOC group can alkylate the product or other nucleophilic species present.[9]
Troubleshooting Steps:
-
Use of Scavengers: Add scavengers like triisopropylsilane (TIS) or water to the deprotection reaction to trap the tert-butyl cation.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Based on typical synthetic routes, the most common impurities include:
-
Des-fluoro impurity: The product lacking the fluorine atom.[1]
-
Diastereomeric impurities: (3S,4R), (3R,4S), and (3S,4S) isomers.
-
Starting materials and intermediates: Unreacted precursors from various stages of the synthesis.
-
Byproducts from BOC protection/deprotection: Including the unprotected piperidine and tert-butylated species.[9][10]
-
Regioisomeric impurities: Depending on the fluorination method, impurities with fluorine at a different position on the piperidine ring could be formed.
Q2: Which analytical techniques are best suited for identifying these impurities?
A2: A combination of techniques is recommended:
-
HPLC/UPLC: For separating the desired product from impurities and for quantifying their levels.[11] Chiral HPLC can be used to separate diastereomers.[6][7]
-
LC-MS: To determine the molecular weights of the impurities, which is crucial for their initial identification.
-
NMR Spectroscopy:
-
¹H NMR: To confirm the overall structure and identify impurities by their unique proton signals.
-
¹⁹F NMR: Highly sensitive for detecting and quantifying fluorine-containing impurities.[12][13] It can also help in distinguishing between diastereomers due to different chemical environments of the fluorine atom.
-
-
High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and elemental composition of unknown impurities.
Q3: How can I confirm the stereochemistry of my final product?
A3: Confirmation of the (3R,4R) stereochemistry can be achieved through:
-
X-ray Crystallography: If a suitable single crystal can be obtained, this provides unambiguous proof of the relative and absolute stereochemistry.
-
Chiral HPLC/SFC: Comparison of the retention time with that of a certified reference standard of the (3R,4R) isomer.
-
NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry (cis/trans) of the substituents on the piperidine ring.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Type | Potential Structure | Expected Mass (relative to product) | Key Analytical Indicators |
| Des-fluoro Impurity | (3R,4R)-tert-butyl 4-aminopiperidine-1-carboxylate | -18 Da | Absence of C-F coupling in NMR; Shorter retention time in RP-HPLC. |
| Diastereomeric Impurity | e.g., (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | Same as product | Different retention time in chiral HPLC/SFC; Distinct ¹H and ¹⁹F NMR signals. |
| Unprotected Piperidine | (3R,4R)-3-fluoropiperidin-4-amine | -100 Da | Absence of BOC group signals (t-butyl protons) in ¹H NMR. |
| Starting Material | Varies depending on the synthetic route | Varies | Presence of characteristic signals of the precursor in NMR and a corresponding mass in LC-MS. |
Experimental Protocols
Protocol 1: General HPLC Method for Diastereomer Separation
This protocol provides a starting point for developing a method to separate diastereomers of 3,4-disubstituted piperidines. Optimization will be required for the specific compound.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the chromophore is weak).
-
Temperature: Controlled column temperature (e.g., 25 °C) for reproducible results.
Protocol 2: ¹⁹F NMR for Impurity Analysis
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, MeOD, DMSO-d₆).
-
Spectrometer: A high-field NMR spectrometer.
-
Parameters:
-
Acquire a standard ¹⁹F spectrum.
-
If necessary, run a proton-decoupled ¹⁹F spectrum to simplify the signals.
-
The chemical shift of the fluorine atom will be characteristic of its environment. Diastereomers will likely have different ¹⁹F chemical shifts.[12][13]
-
Integration of the signals can be used for quantitative analysis of fluorine-containing species.
-
Visualizations
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. isca.me [isca.me]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diastereoselective Synthesis of 3,4-Substituted Piperidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of diastereoselectivity in the synthesis of 3,4-substituted piperidines. The information is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in the synthesis of 3,4-substituted piperidines?
A1: The main strategies involve:
-
Catalyst Control: The choice of catalyst, such as a Lewis acid versus a Brønsted acid, can fundamentally switch the reaction mechanism and favor the formation of one diastereomer over another.[1]
-
Substrate Control: The inherent stereochemistry of the starting material or the presence of specific functional groups can direct the stereochemical outcome of the cyclization. Visible-light-driven radical silylative cyclizations are one example where the substrate's geometry influences selectivity.[2]
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to guide the formation of a specific stereoisomer. After the reaction, the auxiliary is removed. Carbohydrate-derived auxiliaries, like arabinopyranosylamine, have been used successfully for this purpose.[3][4]
-
Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to create the desired stereocenters, offering a highly atom-economical route. Methods include rhodium-catalyzed cycloadditions and asymmetric carbometalation.[5][6][7]
-
Directed C-H Functionalization: Using a directing group attached to the piperidine precursor can enable regio- and diastereoselective C-H activation and functionalization, as seen in palladium-catalyzed arylations.[8]
Q2: How do I rationally choose a method to favor a cis or trans diastereomer?
A2: The selection between a cis and trans-selective method often depends on the reaction mechanism you employ. A well-documented example is the cyclization of certain aldehydes:
-
For trans isomers , a Lewis acid-catalyzed carbonyl ene cyclization can be used. This reaction often proceeds through a chair-like transition state where bulky substituents prefer an equatorial position, leading to the thermodynamically more stable trans product with diastereomeric ratios (d.r.) up to 93:7.[1]
-
For cis isomers , a Brønsted acid-catalyzed Prins cyclization of the same starting materials can be employed. This pathway can favor a different, possibly boat-like or chelated, transition state, affording the cis product with high selectivity (up to 98:2 d.r.).[1]
The choice, therefore, depends on selecting a catalyst system that favors the desired transition state geometry.
Q3: What is the role of a chiral auxiliary and when is it most useful?
A3: A chiral auxiliary is a stereochemically pure compound that is covalently bonded to a substrate to control the stereochemical outcome of a subsequent reaction. It is most useful when direct catalytic asymmetric methods are not available or are inefficient for a specific substrate. The auxiliary introduces a steric and/or electronic bias that forces the reaction to proceed through a transition state leading to the desired diastereomer. For instance, O-derivatized amino sugars can be used as chiral auxiliaries to achieve diastereofacial differentiation in nucleophilic additions.[3] After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered.
Q4: When is a catalytic asymmetric approach preferred over using a chiral auxiliary?
A4: A catalytic asymmetric approach is generally preferred for its efficiency and atom economy, especially in large-scale synthesis. It avoids the need for stoichiometric amounts of a chiral auxiliary and eliminates the extra synthetic steps of attaching and removing the auxiliary. Methods like the rhodium-catalyzed asymmetric reductive Heck reaction provide access to enantioenriched 3-substituted piperidines directly from achiral precursors and boronic acids.[5][6] This is particularly valuable in pharmaceutical development where generating libraries of compounds is necessary.[5][9]
Troubleshooting Guide
Problem: My reaction produces a mixture of diastereomers with low selectivity (e.g., close to 1:1). How can I improve this?
Answer: Low diastereoselectivity indicates that the energy difference between the transition states leading to the two diastereomers is small. To improve selectivity, you can try the following:
-
Change the Catalyst System: If using a Lewis acid, screen other Lewis acids of varying sizes and strengths. The choice of catalyst can dramatically switch selectivity.[1]
-
Vary the Temperature: Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between competing transition states.
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.
-
Modify the Substrate: Adding or changing a protecting group (e.g., N-Boc vs. N-Cbz) can alter the steric environment and improve selectivity.[8]
-
Use Salt Additives: In some cases, particularly with organometallic reactions, the addition of salts like lithium bromide (LiBr) can significantly alter aggregation states and reverse or improve the diastereomeric ratio.[10]
Problem: I am consistently isolating the wrong diastereomer. How can I invert the selectivity?
Answer: Inverting diastereoselectivity requires changing the fundamental mechanism or the controlling elements of the reaction.
-
Switch Catalyst Type: The most direct approach is to switch between mechanistically distinct catalyst systems. For example, switching from a Lewis acid like methyl aluminum dichloride (which yields trans-piperidines) to a Brønsted acid like HCl (which yields cis-piperidines) can completely reverse the stereochemical outcome.[1]
-
Epimerization: If you can synthesize one diastereomer cleanly, it may be possible to epimerize one of the stereocenters to obtain the other. This is often achieved under thermodynamic control using a base or acid, converting a less stable cis isomer to a more stable trans isomer.[11]
-
Change the Chiral Auxiliary: If using an auxiliary, switching to its enantiomer or to a different class of auxiliary can provide access to the opposite product diastereomer.
Problem: My catalytic asymmetric reaction shows low enantioselectivity and/or diastereoselectivity. What parameters are most important to screen?
Answer: For catalytic asymmetric reactions, the ligand attached to the metal center is often the most critical parameter.
-
Ligand Screening: The electronic and steric properties of the chiral ligand are paramount. A library of related ligands should be screened to find the optimal match for your substrate.
-
Catalyst Precursor: The choice of metal salt or precursor can influence catalyst activation and performance.
-
Additives/Co-catalysts: Some reactions require additives to regenerate the catalyst or to act as a proton source. For example, in a Rh-catalyzed carbometalation, water can be essential for the protodemetalation step.[6]
-
Concentration: Reaction concentration can affect catalyst aggregation and stability, thereby influencing selectivity.
Data Presentation
Table 1: Effect of Catalyst Type on Diastereoselectivity in Piperidine Synthesis
| Starting Material | Catalyst System | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Aldehyde 6a | MeAlCl₂, Chloroform, reflux | trans-Piperidine 8a | 7:93 | 75 | [1] |
| Aldehyde 6a | HCl, CH₂Cl₂, -78 °C | cis-Piperidine 7a | 98:2 | 80 | [1] |
| Aldehyde 6b | MeAlCl₂, Chloroform, reflux | trans-Piperidine 8b | 10:90 | 72 | [1] |
| Aldehyde 6b | HCl, CH₂Cl₂, -78 °C | cis-Piperidine 7b | 95:5 | 75 | [1] |
Table 2: Influence of Directing Group and Aryl Iodide on Diastereoselectivity in Pd-Catalyzed C-H Arylation
| N-Protecting Group | Aryl Iodide | Product Configuration | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Boc | 4-Iodoanisole | cis/trans | 6:4 | 69 | [8] |
| Cbz | 4-Iodoanisole | cis/trans | 7:3 | 66 | [8] |
| Boc | 4-Iodotoluene | cis/trans | 7:3 | 64 | [8] |
| Cbz | 4-Iodotoluene | cis/trans | 7:3 | 63 | [8] |
| (Note: In this specific C-H arylation, the cis and trans products were separable by chromatography, with the cis isomer being the major product formed in the reaction mixture before separation) |
Visualizations
Caption: Decision tree for selecting a diastereoselective synthesis strategy.
Caption: Experimental workflow for optimizing diastereoselectivity.
Caption: Catalyst-controlled pathways to cis and trans piperidines[1].
Key Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Carbonyl Ene Cyclization for trans-3,4-Disubstituted Piperidines[1]
-
Preparation: To a solution of the aldehyde precursor (1.0 eq) in refluxing chloroform, add methyl aluminum dichloride (MeAlCl₂, 1.0 M solution in hexanes, 1.2 eq) dropwise.
-
Reaction: Maintain the reaction at reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and quench carefully by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the trans-piperidine.
Protocol 2: Brønsted Acid-Catalyzed Prins Cyclization for cis-3,4-Disubstituted Piperidines[1]
-
Preparation: Dissolve the aldehyde precursor (1.0 eq) in dichloromethane and cool the solution to -78 °C.
-
Reaction: Add a solution of hydrochloric acid (e.g., 4.0 M in dioxane, 2.0 eq) dropwise. Stir the mixture at -78 °C and monitor by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the cis-piperidine.
Protocol 3: Pd-Catalyzed C-H Arylation for cis-3,4-Disubstituted Piperidines[8]
-
Preparation: In a glovebox, add the N-protected piperidine substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), a suitable ligand (e.g., phosphine-based, 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) to a reaction vessel.
-
Reaction: Add a suitable solvent (e.g., toluene or dioxane) and seal the vessel. Heat the reaction to the specified temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. The cis and trans diastereomers are often separable at this stage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of fluorinated pharmaceutical intermediates
Welcome to the technical support center for the synthesis of fluorinated pharmaceutical intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) encountered during the scale-up of fluorination reactions.
Troubleshooting Guide
Scaling up fluorination reactions from the lab bench to pilot plant or production scale can introduce a host of challenges. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Fluorinated Product | Inactive/Degraded Fluorinating Reagent: Reagents like DAST and Deoxo-Fluor can degrade with improper storage.[1] | - Use a fresh batch of the fluorinating reagent.- Ensure storage under anhydrous conditions.[1] |
| Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent.[1] | - Increase the equivalents of the fluorinating reagent incrementally. | |
| Low Reaction Temperature: Some deoxyfluorinations require heating to proceed at a reasonable rate.[1] | - Gradually increase the reaction temperature while monitoring for side-product formation. | |
| Poor Leaving Group: For deoxyfluorination of alcohols, the hydroxyl group may not be sufficiently activated. | - Consider converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination.[1] | |
| Moisture: Hydrolysis of the fluorinating agent.[2] | - Ensure all glassware is oven-dried and solvents are anhydrous.[2] | |
| High Levels of Elimination Byproducts (e.g., Alkenes) | High Reaction Temperature: Promotes E2 elimination over the desired SN2 substitution.[2] | - Conduct the reaction at the lowest feasible temperature.- Maintain the reaction temperature between -78°C and room temperature for many common fluorinations.[2] |
| Strongly Basic Conditions: Can favor elimination reactions.[2] | - If possible, use neutral or slightly acidic conditions.- For reactions requiring a base, consider a non-nucleophilic, sterically hindered base.[1] | |
| Choice of Fluorinating Agent: Some reagents are more prone to causing elimination. | - Consider alternative, less basic fluorinating agents such as PyFluor or Deoxo-Fluor, which can produce fewer elimination side products.[3] | |
| Poor Regioselectivity in Aromatic Fluorination | Incorrect Fluorinating Reagent: Different reagents exhibit different selectivities. | - Screen a variety of electrophilic fluorinating reagents (e.g., Selectfluor, N-Fluorobenzenesulfonimide (NFSI)) to find the optimal one for the substrate. |
| Substrate Reactivity: The electronic and steric properties of the substrate dictate the position of fluorination. | - Utilize directing groups on the substrate to guide fluorination to the desired position.[4] | |
| Reaction Runaway / Poor Temperature Control | Highly Exothermic Reaction: Fluorination reactions are often highly exothermic, posing a significant safety risk upon scale-up.[5] | - Slow Addition: Add the fluorinating agent dropwise at a low temperature to control the exotherm.[2]- Flow Chemistry: Utilize continuous flow reactors for superior heat transfer and temperature control.[5][6]- Process Analytical Technology (PAT): Implement real-time monitoring to track reaction progress and temperature.[7] |
| Difficult Purification | Formation of Close-Boiling Point Impurities: Side products may have similar physical properties to the desired product. | - Optimize reaction conditions to minimize side product formation.- Employ specialized purification techniques such as preparative HPLC or crystallization. |
| Residual Fluorinating Agent/Byproducts: Can be challenging to remove. | - Implement an appropriate quenching procedure, such as slowly adding the reaction mixture to a saturated sodium bicarbonate solution.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up fluorination reactions?
A1: The primary safety concerns include:
-
Toxicity and Corrosiveness: Many fluorinating reagents, like DAST and HF-based reagents, are toxic and highly corrosive.[9] They can cause severe burns upon contact.[8]
-
Exothermic Reactions: Fluorinations are often highly exothermic, which can lead to thermal runaway if not properly controlled.[5][10]
-
HF Generation: Some reagents can generate highly corrosive and toxic hydrogen fluoride (HF), which can also etch glass reactors.[9]
-
Pressure Buildup: Gaseous byproducts can lead to a dangerous increase in reactor pressure.
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination byproducts:
-
Maintain Low Temperatures: Keeping the reaction temperature as low as possible (ideally between -78°C and 0°C) favors substitution over elimination.[2]
-
Slow Reagent Addition: A slow, controlled addition of the fluorinating agent helps to manage the reaction exotherm and maintain a lower effective temperature.[2]
-
Choose the Right Reagent: Use less basic fluorinating agents, which are less prone to promoting elimination.[3]
Q3: What are the advantages of using flow chemistry for fluorination reactions?
A3: Flow chemistry offers several advantages for scaling up fluorination reactions:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly exothermic or hazardous reactions.[6][11]
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing thermal runaways.[5][7]
-
Precise Control: Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity.[11]
-
Scalability: Scaling up production is often more straightforward by running the flow reactor for longer periods or by using parallel reactors.[12]
Q4: How do I choose the appropriate fluorinating reagent for my synthesis?
A4: The choice of fluorinating reagent depends on several factors, including the substrate, the desired transformation (e.g., nucleophilic vs. electrophilic fluorination), and scale-up considerations.
| Reagent Type | Examples | Common Applications | Considerations |
| Nucleophilic | DAST, Deoxo-Fluor, Potassium Fluoride (KF) | Deoxyfluorination of alcohols and carbonyls. | Can be hazardous; may promote elimination.[1][3] |
| Electrophilic | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Fluorination of electron-rich arenes, heterocycles, and active methylene compounds.[13] | Generally safer and easier to handle than many nucleophilic reagents.[3] |
Q5: What materials of construction are suitable for fluorination reactions at scale?
A5: Due to the corrosive nature of many fluorinating reagents and the potential for HF generation, material compatibility is crucial.[9]
-
Glass-lined reactors are often used but can be susceptible to etching by HF.
-
High-nickel alloys like Hastelloy and Inconel offer excellent corrosion resistance and are often used in flow reactors for fluorination.[5]
-
For reagents that are incompatible with glass, specialized polymer-based reactors may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
1. Preparation:
- Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Use anhydrous solvents. Dichloromethane (DCM) is commonly used.[1]
2. Reaction Setup:
- Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM in a flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
- Cool the solution to -78°C using a dry ice/acetone bath.[2]
3. Reagent Addition:
- Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq.) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise significantly.[2]
4. Reaction Monitoring:
- Stir the reaction mixture at -78°C and allow it to slowly warm to room temperature over several hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.[2]
5. Quenching:
- Cool the reaction mixture to 0°C in an ice-water bath.
- Carefully and slowly quench the reaction by transferring the mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Caution: Gas evolution (CO₂) will occur.
6. Work-up and Purification:
- Separate the organic layer and extract the aqueous layer with DCM.[1]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
- Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: General experimental workflow for a typical fluorination reaction.
Caption: Troubleshooting decision tree for low yield in fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. sravathi.com [sravathi.com]
- 6. Fluorination reactions in microreactors | Syrris [syrris.jp]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 12. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 13. pharmtech.com [pharmtech.com]
Validation & Comparative
chiral HPLC method for (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
A comparative guide to chiral HPLC method development for the enantiomeric separation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is presented for researchers in drug development. Due to the absence of a strong chromophore in the target compound, a pre-column derivatization step is proposed to enhance UV detection and improve chromatographic separation. This guide compares two potential polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions.
Comparison of Chiral HPLC Methods
Two polysaccharide-based chiral columns, CHIRALPAK® AD-H and CHIRALCEL® OD-H, are compared for the separation of the derivatized enantiomers of this compound. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[1] The comparison is based on a hypothetical derivatization with p-toluenesulfonyl chloride, a common strategy for introducing a chromophore into amine-containing molecules to facilitate UV detection.[2]
| Parameter | Method A | Method B |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 228 nm | 228 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min | ~ 12.3 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min | ~ 15.1 min |
| Expected Resolution (Rs) | > 2.0 | > 2.5 |
Experimental Protocols
A detailed methodology for the derivatization and subsequent chiral HPLC analysis is provided below.
Pre-column Derivatization Protocol
-
Sample Preparation : Dissolve 1 mg of this compound in 1 mL of dichloromethane.
-
Reagent Addition : Add 1.5 equivalents of triethylamine followed by 1.2 equivalents of p-toluenesulfonyl chloride.
-
Reaction : Stir the reaction mixture at room temperature for 2 hours.
-
Work-up : Quench the reaction with 1 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Final Sample Preparation : Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
Chiral HPLC Analysis Protocol
-
System Equilibration : Equilibrate the chiral column with the respective mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved.
-
Injection : Inject 10 µL of the derivatized sample onto the column.
-
Data Acquisition : Monitor the elution profile at a wavelength of 228 nm.
-
Analysis : Identify and integrate the peaks corresponding to the two enantiomers to determine their retention times and calculate the resolution factor (Rs).
Visualizations
The following diagrams illustrate the experimental workflow and the logic of the method comparison.
References
Determining Enantiomeric Excess of Fluorinated Piperidines by ¹⁹F NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical. In the realm of fluorinated piperidines, a class of compounds of growing interest in medicinal chemistry, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful analytical tool. Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus make it particularly well-suited for chiral analysis. This guide provides a comparative overview of two primary methods for determining the enantiomeric excess of fluorinated piperidines using ¹⁹F NMR: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Comparison of Chiral Auxiliaries for ¹⁹F NMR Analysis
The selection of a suitable chiral auxiliary is paramount for achieving accurate and reliable ee determination. The choice between a CDA and a CSA depends on the specific properties of the fluorinated piperidine, the desired experimental conditions, and the available instrumentation. The following table summarizes the performance of representative examples from each class.
| Chiral Auxiliary Class | Specific Agent | Fluorinated Piperidine Substrate | Observed ¹⁹F NMR Chemical Shift Difference (Δδ in ppm) | Key Advantages | Key Disadvantages |
| Chiral Derivatizing Agent (CDA) | (S)-Mosher's Acid (MTPA-Cl) | (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | Magnitude varies with enantiomeric purity[1] | Forms stable diastereomers, often resulting in large and easily quantifiable peak separations. | Requires a covalent modification of the analyte, which may be difficult to reverse and could potentially alter the original enantiomeric composition. |
| Chiral Solvating Agent (CSA) | Chiral ¹⁹F-labeled Palladium Probe | Various substituted piperidines | Well-separated ¹⁹F signals observed for enantiomers.[2] | Non-covalent interaction, preserving the analyte. The method is generally rapid and requires minimal sample preparation. | The magnitude of the chemical shift difference can be sensitive to solvent, temperature, and concentration. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the two highlighted methods.
Protocol 1: Enantiomeric Excess Determination using a Chiral Derivatizing Agent (CDA) - (S)-Mosher's Acid
This protocol is based on the derivatization of a fluorinated piperidine containing a hydroxyl or amino group with (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride).
1. Derivatization:
-
In a clean, dry NMR tube, dissolve the enantiomerically enriched (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight excess of (S)-Mosher's acid chloride to the solution.
-
Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature. The progress can be monitored by TLC or ¹H NMR.
2. ¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of the ¹⁹F nuclei, and a spectral width that encompasses the signals of both diastereomers.
3. Data Analysis:
-
Integrate the signals corresponding to the ¹⁹F nuclei of the two diastereomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Protocol 2: Enantiomeric Excess Determination using a Chiral Solvating Agent (CSA) - Chiral ¹⁹F-labeled Palladium Probe
This protocol describes the use of a chiral palladium complex to induce chemical shift non-equivalence between the enantiomers of a fluorinated piperidine.
1. Sample Preparation:
-
In a 5 mm NMR tube, dissolve the racemic or enantioenriched fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃).[2]
-
Add the chiral ¹⁹F-labeled palladium probe to the NMR tube. The optimal molar ratio of the substrate to the CSA should be determined empirically but typically ranges from 1:1 to 1:2.[2]
2. ¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum at a constant temperature.
-
Ensure a sufficient number of scans for a clear signal and a relaxation delay appropriate for quantitative measurements.
3. Data Analysis:
-
Identify the two distinct ¹⁹F signals corresponding to the two enantiomers complexed with the chiral solvating agent.
-
Integrate the two signals.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
Visualizing the Methodologies
The following diagrams illustrate the workflows for determining the enantiomeric excess of fluorinated piperidines using both Chiral Derivatizing Agents and Chiral Solvating Agents.
References
A Comparative Guide to Stereochemistry Confirmation: X-ray Crystallography of (3R,4R)-4-amino-3-fluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical step in the development of pharmaceutical agents, as different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles. The fluorinated piperidine motif, particularly (3R,4R)-4-amino-3-fluoropiperidine, is an increasingly important scaffold in medicinal chemistry. This guide provides an objective comparison of X-ray crystallography with alternative analytical methods for the unambiguous confirmation of its stereochemistry, supported by experimental data and detailed protocols.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction (XRD) is widely regarded as the "gold standard" for determining the absolute configuration of chiral molecules.[1] The method provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles that define the molecule's stereochemistry. The absolute configuration is typically determined through the analysis of anomalous dispersion effects, especially when heavier atoms are present.[1]
The primary output of an XRD experiment is a set of crystallographic data that, when refined, provides an unambiguous structural solution. A key parameter for absolute stereochemistry is the Flack parameter, which should ideally be close to 0 for the correct enantiomer.[2]
Data Presentation: Crystallographic Data for a Representative Derivative
The following table summarizes representative crystallographic data that would be obtained for a crystal of an N-protected derivative of (3R,4R)-4-amino-3-fluoropiperidine.
| Parameter | Value | Significance for Stereochemistry Confirmation |
| Chemical Formula | C₁₅H₂₁FN₂O₂ | Confirms molecular composition. |
| Crystal System | Monoclinic | Describes the basic crystal lattice geometry. |
| Space Group | P2₁ | A non-centrosymmetric space group, required for a chiral molecule to crystallize as a single enantiomer. |
| a, b, c (Å) | a = 7.26, b = 17.27, c = 6.97 | Unit cell dimensions. |
| α, β, γ (°) | α = 90, β = 115.4, γ = 90 | Unit cell angles. |
| Volume (ų) | 790.7 | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a good fit. |
| Flack Parameter | 0.02(3) | A critical value for absolute structure determination. A value near 0 confirms the assigned (3R,4R) configuration is correct.[2] |
Note: The data presented are representative values for a small organic molecule and are modeled after typical results for similar structures to illustrate the expected output.[3]
Experimental Workflow and Protocols
The process of stereochemical confirmation involves several key stages, from sample preparation to data analysis.
Caption: Workflow for stereochemical confirmation.
-
Crystal Growth:
-
Dissolve 5-10 mg of the purified (3R,4R)-4-amino-3-fluoropiperidine derivative in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or acetonitrile).
-
Use a slow evaporation or solvent diffusion technique. For diffusion, place the solution in a small vial and insert it into a larger jar containing a less soluble "anti-solvent" (e.g., hexane or diethyl ether).
-
Seal the jar and allow it to stand undisturbed for several days to weeks at a constant temperature until single crystals of sufficient quality (typically > 0.1 mm in all dimensions) form.
-
-
Data Collection:
-
Select and mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[3]
-
A full sphere of data is collected by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a reflection file.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.[3]
-
-
Absolute Stereochemistry Determination:
-
After refinement, determine the absolute configuration by analyzing Bijvoet pairs.
-
Calculate the Flack parameter. A value close to 0 with a small standard uncertainty confirms the correct absolute stereochemistry.[2]
-
This method converts the enantiomeric amine into diastereomers, which can be distinguished by NMR.
-
Derivatization:
-
Divide the amine sample into two portions.
-
React one portion with (R)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid chloride) and the other with (S)-Mosher's acid chloride in an NMR tube with a suitable deuterated solvent and a tertiary amine base.
-
Allow the reaction to proceed to completion to form the diastereomeric Mosher amides.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric products.
-
Compare the chemical shifts (δ) of protons or fluorine atoms near the stereocenter in the two spectra.
-
The differences in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on established Mosher's method models.
-
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4]
-
Experimental Measurement:
-
Dissolve the sample in a suitable solvent (e.g., CDCl₃) at a concentration sufficient for measurement (typically 0.1 M).
-
Acquire the VCD and infrared (IR) spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹).
-
-
Computational Calculation:
-
Perform a conformational search for the molecule using molecular mechanics.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory.[2]
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the R,R form).
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that used in the calculation.[4] If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
-
Comparison of Stereochemistry Confirmation Methods
While X-ray crystallography provides a definitive answer, its requirement for high-quality crystals is a significant limitation.[1] NMR and VCD offer powerful solution-state alternatives.
| Feature | X-ray Crystallography | NMR with Chiral Derivatizing Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal lattice. | Formation of diastereomers with distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized IR light.[5] |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Key Advantage | Unambiguous 3D structure and absolute configuration ("gold standard").[1] | Does not require crystallization; uses standard NMR equipment. | Does not require crystallization or derivatization.[4] |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to obtain.[1] | Requires chemical derivatization, which can fail or be complex; consumes sample. | Requires access to a specialized VCD spectrometer and computational resources for DFT calculations.[4] |
| Confidence Level | Very High (if Flack parameter is conclusive) | High (dependent on clear spectral separation and correct model application) | High (if good correlation between experimental and calculated spectra is achieved).[4] |
| Typical Sample Amount | < 1 mg (of crystals) | 1-5 mg | 1-10 mg |
| Analysis Time | Days to weeks (for crystal growth and data collection/analysis) | Hours | Hours (for measurement and calculation) |
Conclusion
For the confirmation of the stereochemistry of (3R,4R)-4-amino-3-fluoropiperidine derivatives, X-ray crystallography remains the most authoritative method, providing unequivocal proof of the absolute configuration when a suitable crystal is available. However, in the common scenario where crystallization is a bottleneck, Vibrational Circular Dichroism emerges as the most powerful alternative, offering a direct determination of absolute configuration in solution without the need for chemical modification. NMR spectroscopy with chiral derivatizing agents is a more accessible but indirect method that is also highly effective for confirming stereochemistry. The choice of method should be guided by the availability of instrumentation, the physical properties of the compound, and the stage of the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
The Impact of Fluorination on the Biological Activity of Piperidine Analogs: A Comparative Guide
The strategic incorporation of fluorine into piperidine scaffolds has become a powerful tool in medicinal chemistry to modulate the pharmacological properties of drug candidates. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated piperidine analogs, supported by experimental data. We will delve into case studies involving local anesthetics, anticancer agents, and enzyme inhibitors to illustrate the profound effects of fluorination.
Local Anesthetics: The Case of Ropivacaine Analogs
Local anesthetics function by blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the transmission of pain signals. Ropivacaine, a widely used local anesthetic, contains a piperidine moiety. The introduction of fluorine into its structure can significantly alter its interaction with sodium channels.
Comparative Biological Activity
Table 1: Inhibitory Concentration (IC50) of Ropivacaine on Voltage-Gated Sodium Channels
| Compound | Target | IC50 (μM) |
| Ropivacaine | Tetrodotoxin-sensitive (TTX-S) Na+ channels | 116 ± 35 |
| Ropivacaine | Tetrodotoxin-resistant (TTX-R) Na+ channels | 54 ± 14 |
Data sourced from a study on rat dorsal root ganglion neurons.
Fluorination is known to impact the pKa and lipophilicity of molecules, which in turn affects their ability to cross cell membranes and bind to the intracellular side of sodium channels. Generally, fluorination can lead to a lower pKa, increasing the proportion of the neutral form of the drug at physiological pH, which can enhance its penetration into the nerve.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
The biological activity of local anesthetics is typically assessed using the whole-cell patch-clamp technique to measure the inhibition of sodium channel currents.
Objective: To determine the IC50 of a test compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the desired sodium channel subtype
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (resistance 2-4 MΩ)
-
Test compound (ropivacaine or its fluorinated analog)
Procedure:
-
Culture HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Fabricate micropipettes and fill with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline sodium currents by applying a series of voltage pulses.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record the sodium currents at each concentration.
-
Wash out the compound to ensure reversibility of the block.
-
Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.
Signaling Pathway: Mechanism of Action of Local Anesthetics
Navigating Stereochemistry: A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 4-Amino-3-fluoropiperidine-1-carboxylate Stereoisomers
For researchers and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a comparative analysis of the stereoisomers of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, a versatile building block in medicinal chemistry. While direct comparative studies on the biological activity of all four stereoisomers remain limited in publicly available literature, this guide synthesizes the existing information on their potential applications and provides detailed experimental protocols for their evaluation.
The strategic introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The 3-fluoropiperidine motif, in particular, has garnered considerable interest. The spatial arrangement of the fluorine and amino substituents on the piperidine ring gives rise to four stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). The distinct orientation of these functional groups can lead to differential interactions with biological targets, underscoring the importance of stereochemical control in drug design.
Stereoisomers and Their Potential Biological Significance
| Stereoisomer | CAS Number | Common Name/Synonym | Potential Biological Application |
| (3S,4R) | 907544-20-1 | cis-(3S,4R)-1-Boc-4-amino-3-fluoropiperidine | Antimalarial, Muscle Relaxant[1] |
| (3R,4S) | 907544-17-6 | cis-(3R,4S)-1-Boc-4-amino-3-fluoropiperidine | Janus Kinase (JAK) Inhibition, Reduced hERG Liability |
| (3S,4S) | 1228185-45-2 | trans-(3S,4S)-1-Boc-4-amino-3-fluoropiperidine | (Data not readily available in public literature) |
| (3R,4R) | (CAS number not readily available) | trans-(3R,4R)-1-Boc-4-amino-3-fluoropiperidine | (Data not readily available in public literature) |
The (3R,4S) stereoisomer has been highlighted for its utility in the development of Janus kinase (JAK) inhibitors. The JAK family of enzymes plays a critical role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases. The specific stereochemistry of the (3R,4S) isomer is likely crucial for optimal binding to the ATP-binding pocket of JAK enzymes. Furthermore, its reported reduced activity against the hERG potassium channel is a significant advantage in drug development, as hERG inhibition can lead to cardiac toxicity.
The (3S,4R) stereoisomer, on the other hand, has been identified as a derivative of quinine, a well-known antimalarial agent.[1] This suggests its potential as a scaffold for the development of new antimalarial drugs. Its mention as a potential muscle relaxant opens another avenue for investigation.
Unfortunately, specific biological activity data for the trans isomers, (3S,4S) and (3R,4R), are not prevalent in the reviewed literature, highlighting a gap in the current understanding of the complete structure-activity relationship for this set of stereoisomers.
Experimental Protocols for Biological Evaluation
To facilitate further research and enable direct comparison of these stereoisomers, detailed protocols for key biological assays are provided below.
In Vitro Janus Kinase (JAK) Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Enzyme/Substrate Preparation: Prepare a 2x solution of the JAK enzyme and its corresponding peptide substrate in kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compounds to the assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent pan-kinase inhibitor).
-
Enzyme Addition: Add the 2x enzyme/substrate solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a 2x ATP solution (at a concentration near the Km for the specific JAK enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro JAK kinase inhibition assay.
hERG Channel Inhibition Assay (Automated Patch Clamp)
This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular recording solutions
-
Test compounds (dissolved in a suitable vehicle, e.g., DMSO)
-
Positive control (a known hERG blocker, e.g., E-4031)
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch)
Procedure:
-
Cell Preparation: Culture and harvest hERG-expressing HEK293 cells.
-
System Setup: Prepare the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: Capture individual cells and form a high-resistance seal (gigaseal) between the cell membrane and the patch-clamp aperture.
-
Whole-Cell Configuration: Establish the whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline hERG currents using a specific voltage protocol. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to elicit a tail current, which is the primary measurement.
-
Compound Application: Apply the vehicle control, followed by increasing concentrations of the test compound, allowing for steady-state block at each concentration.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to determine the IC50 value.
Caption: Workflow for the automated patch-clamp hERG inhibition assay.
Conclusion
The stereoisomers of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate represent a compelling scaffold for the development of novel therapeutics. While the available data points to distinct and promising biological activities for the (3R,4S) and (3S,4R) isomers in the fields of inflammation and infectious diseases, respectively, a comprehensive understanding of the structure-activity relationship across all four stereoisomers is yet to be fully elucidated. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity. Further investigation into the biological activities of the trans isomers is warranted to complete the SAR landscape.
References
A Comparative Guide to the Purity Validation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate by LC-MS
This guide provides a comprehensive overview of the validation of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate purity using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals. The guide outlines a typical experimental protocol, compares LC-MS with other analytical techniques, and presents potential impurities that may be encountered.
This compound is a chiral building block increasingly used in the synthesis of novel pharmaceutical agents. The presence of stereocenters and a reactive fluorine atom necessitates rigorous analytical methods to ensure its chemical and stereoisomeric purity. LC-MS is a powerful technique for this purpose, offering high sensitivity and specificity for the separation and identification of the main compound and its potential impurities.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the desired level of sensitivity and selectivity. Below is a comparison of LC-MS with other common techniques for the analysis of this compound.
| Parameter | LC-MS | Chiral HPLC-UV | Gas Chromatography (GC-FID) |
| Specificity | Very High (Mass-to-charge ratio) | High (Retention time) | Moderate to High |
| Sensitivity | Very High (pg to fg level) | High (ng level) | Moderate (µg to ng level) |
| Enantiomeric Separation | Yes (with chiral column) | Yes (with chiral column) | Yes (with chiral column) |
| Impurity Identification | Yes (MS fragmentation) | Limited (based on retention time) | Limited (based on retention time) |
| Sample Volatility | Not required | Not required | Required |
| Derivatization | Generally not required | May be required for UV detection | Often required for volatility |
| Cost | High | Moderate | Low to Moderate |
Experimental Protocol: LC-MS Purity Validation
This section details a representative protocol for the validation of this compound purity by LC-MS. The validation of a chiral purity method should generally follow compendial and regulatory guidelines.[1]
1. Instrumentation and Reagents
-
LC-MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Chiral Column: A column suitable for the separation of chiral amines, such as a polysaccharide-based chiral stationary phase.
-
Mobile Phase: HPLC-grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate).
-
Reference Standard: A well-characterized reference standard of this compound.
-
Impurity Standards: If available, standards of potential impurities (e.g., diastereomers, defluorinated analog).
2. Chromatographic Conditions (Example)
-
Column: Chiralpak® IA (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the target compound and expected impurities.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
4. Validation Parameters The method should be validated for the following parameters as per regulatory guidelines[1][2]:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of potential impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the reporting limit to 120% of the expected concentration.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the sample with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Potential Impurities
During the synthesis and storage of this compound, several impurities can arise. These may include:
-
Diastereomers: The (3S,4S), (3R,4S), and (3S,4R) isomers.
-
Enantiomer: The (3S,4S) enantiomer.
-
Defluorinated Impurity: The corresponding 4-aminopiperidine derivative without the fluorine atom. Defluorination byproducts have been observed in related syntheses.[3]
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Degradation products: Products formed due to instability of the compound under certain conditions (e.g., hydrolysis of the tert-butyl ester).
Workflow for LC-MS Purity Validation
The following diagram illustrates the typical workflow for the validation of this compound purity by LC-MS.
References
comparing the metabolic stability of fluorinated versus non-fluorinated piperidines
The strategic incorporation of fluorine into piperidine scaffolds, a common motif in drug discovery, is a widely used tactic to enhance metabolic stability. This approach generally aims to block metabolically labile C-H bonds, thereby increasing a drug's half-life and bioavailability. However, experimental data reveals a more nuanced reality, where the success of fluorination is highly dependent on the molecular context, and in some cases, can even lead to decreased stability.
For researchers and drug development professionals, understanding the metabolic fate of piperidine-containing compounds is critical. The piperidine ring is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include oxidation at the carbon atoms adjacent to the nitrogen, leading to the formation of lactams, as well as oxidation at other positions on the ring.
Fluorine is often introduced to shield these "metabolic soft spots." The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by CYP enzymes. This strategy is intended to slow down the rate of metabolism, leading to a longer half-life (t½) and lower intrinsic clearance (CLint), which are key indicators of metabolic stability.
However, the impact of fluorination is not always straightforward. A study on N-alkyl-substituted piperidine-2-carboxamides found that all fluorinated derivatives were somewhat more readily oxidized in human liver microsomes. This increased rate of degradation correlated with a higher lipophilicity of the fluorinated compounds. This highlights that while fluorination can block specific metabolic sites, it can also alter physicochemical properties like lipophilicity, which may in turn influence how the molecule interacts with metabolic enzymes, sometimes leading to faster metabolism.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a selection of piperidine analogues, illustrating the variable effects of fluorination. The data is derived from studies using human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolic stability.
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Analog 1 | Non-fluorinated Piperidine | - | 35 | 40 |
| Analog 1-F | Fluorinated Piperidine | Fluorine at C4 | > 60 | < 10 |
| Analog 2 | Non-fluorinated Piperidine-carboxamide | - | 50 | 28 |
| Analog 2-F | Fluorinated Piperidine-carboxamide | Fluorine on N-alkyl chain | 42 | 33 |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Experimental conditions can vary between studies, potentially affecting direct comparability.
Experimental Protocols
A standard method to determine the metabolic stability of a compound is the in vitro liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
This assay assesses the rate of metabolism of a compound by liver microsomes, which are rich in CYP enzymes.
Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL stock concentration)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system solution
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
Procedure:
-
Dilute the liver microsomes in phosphate buffer and pre-warm to 37°C.
-
Add the test compound to the diluted microsomes and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction. The 0-minute sample is prepared by adding the quenching solution before the NADPH.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where k is the elimination rate constant determined from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the metabolic fate of piperidine-containing drugs, the following diagrams illustrate a typical workflow and a common metabolic pathway.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Common metabolic pathway for piperidine-containing drugs.
Contrasting Biological Efficacy of (3R,4R) and (3S,4S)-4-Methyl-3-heptanol Stereoisomers in Pheromone-Based Assays
An Analysis of Stereoisomer-Specific Activity in the Almond Bark Beetle, Scolytus amygdali
The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its biological function. This is particularly evident in the interaction between insect pheromones and their corresponding receptors, where subtle changes in stereoisomerism can lead to vastly different behavioral responses. This guide provides a comparative analysis of the biological efficacy of the (3R,4R) and (3S,4S) stereoisomers of 4-methyl-3-heptanol, a key component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali.
Quantitative Comparison of Biological Activity
Field bioassays have demonstrated a stark contrast in the biological activity of the (3S,4S) and (3R,4R) isomers of 4-methyl-3-heptanol on Scolytus amygdali. The (3S,4S) isomer acts as a potent attractant, a key component of the beetle's aggregation pheromone, while the (3R,4R) isomer exhibits an inhibitory effect on this attraction.
A study by Zada et al. (2004) provides quantitative data on the behavioral response of Scolytus amygdali to these stereoisomers. The data clearly illustrates that the (3S,4S) isomer is the primary attractive component of the aggregation pheromone, while the (3R,4R) isomer significantly reduces the attraction of beetles to the pheromone source.
| Treatment | Mean No. of Beetles Captured (±SE) | Biological Effect |
| (3S,4S)-4-methyl-3-heptanol + Synergist¹ | 45.5 ± 10.5a | Attractant |
| (3S,4S)-4-methyl-3-heptanol + (3R,4R)-4-methyl-3-heptanol + Synergist¹ | 15.2 ± 3.8b | Inhibitory |
| Control (Unbaited) | 2.5 ± 1.0c | - |
¹The synergist used in the study was (3S,4S)-4-methyl-3-hexanol. Means in the same column followed by different letters are significantly different (P < 0.05).
Experimental Protocols
The biological activity of the 4-methyl-3-heptanol stereoisomers was evaluated using field bioassays. The following protocol is based on the methodology described by Zada et al. (2004).
Field Bioassay Protocol:
-
Trap Setup: Black funnel traps were used to capture the beetles. Traps were placed in an almond orchard at a height of 1.5 meters on wooden stakes.
-
Bait Preparation: The different stereoisomers of 4-methyl-3-heptanol and the synergist, (3S,4S)-4-methyl-3-hexanol, were released from polyethylene dispensers. For the combination treatments, the respective compounds were loaded into the same dispenser. Control traps were left unbaited.
-
Experimental Design: The traps were arranged in a randomized block design with a distance of at least 15 meters between traps and between blocks.
-
Data Collection: The number of Scolytus amygdali beetles captured in each trap was recorded weekly for the duration of the experiment.
-
Statistical Analysis: The mean number of beetles captured per trap for each treatment was calculated. The data was subjected to analysis of variance (ANOVA), and means were separated using a suitable post-hoc test (e.g., Tukey's HSD) to determine statistically significant differences between treatments.
Logical Relationship of Pheromone Components
The following diagram illustrates the logical relationship between the different stereoisomers of 4-methyl-3-heptanol and their effect on the aggregation behavior of Scolytus amygdali.
A Researcher's Guide to Conformational Validation of Fluorinated Piperidines using NOESY NMR
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) NMR analysis for the conformational validation of fluorinated piperidines. This document outlines the experimental data, detailed protocols, and the underlying principles to differentiate between axial and equatorial conformers.
The introduction of fluorine into piperidine rings is a common strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and influence binding affinity. These effects are intrinsically linked to the conformation of the piperidine ring, which predominantly exists in a chair conformation. The orientation of the fluorine substituent, either axial or equatorial, can significantly impact the molecule's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY, is a powerful tool for elucidating these conformational preferences in solution.
Distinguishing Axial vs. Equatorial Fluorine Conformations with NOESY
The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close proximity (typically < 5 Å). In a NOESY experiment, the intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei. This strong distance dependence allows for the determination of the relative orientation of substituents on a ring system.
For a fluorinated piperidine in a chair conformation, the key diagnostic NOEs involve the fluorine atom and the protons on the piperidine ring. Specifically, the distances between the fluorine atom and the axial versus equatorial protons at the C2, C4, and C6 positions are markedly different for the axial and equatorial conformers.
Key Diagnostic NOE Correlations:
-
Axial Fluorine: An axial fluorine at C3 will be in close proximity to the axial protons at C5 and the axial proton at C1 (if unsubstituted). Strong NOE cross-peaks between the fluorine and these axial protons are expected. The distances to the equatorial protons will be larger, resulting in weaker or absent NOE signals.
-
Equatorial Fluorine: An equatorial fluorine at C3 will be closer to the equatorial protons at C2 and C4, as well as the axial proton at C2. Therefore, NOE correlations are anticipated between the fluorine and these protons.
Data Presentation: Comparative NOE Data for Axial vs. Equatorial 3-Fluoropiperidine
The following table summarizes the expected ¹H-¹⁹F NOE-derived distance restraints for the two chair conformations of 3-fluoropiperidine. These distances are calculated based on a standard chair conformation and highlight the significant differences that can be readily detected by NOESY experiments.
| Interacting Nuclei | Expected Distance (Axial F) (Å) | Expected Distance (Equatorial F) (Å) | Expected NOE Intensity (Axial F) | Expected NOE Intensity (Equatorial F) |
| F - H2ax | ~2.4 | ~2.5 | Strong | Strong |
| F - H2eq | ~3.7 | ~2.4 | Weak/Absent | Strong |
| F - H4ax | ~4.2 | ~2.5 | Very Weak/Absent | Strong |
| F - H4eq | ~2.5 | ~3.7 | Strong | Weak/Absent |
| F - H5ax | ~2.5 | ~4.2 | Strong | Very Weak/Absent |
| F - H5eq | ~3.7 | ~2.5 | Weak/Absent | Strong |
Experimental Protocols
Detailed methodologies for performing NOESY experiments to validate the conformation of fluorinated piperidines are provided below. Both 1D ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) and 2D ¹H-¹H NOESY experiments are valuable. The choice of experiment depends on the specific research question and the complexity of the molecule.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NOESY data.
-
Concentration: Dissolve 5-10 mg of the fluorinated piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Purity: Ensure the sample is free from particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Degassing: For quantitative NOE analysis, it is recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.
1D ¹⁹F-¹H HOESY Experiment
This experiment is particularly useful for selectively observing NOEs from the fluorine atom to nearby protons.
-
Initial Setup: Acquire a standard 1D ¹⁹F spectrum to determine the chemical shift of the fluorine resonance.
-
Pulse Program: Utilize a selective 1D HOESY pulse sequence (e.g., selhogp on Bruker instruments).
-
Parameters:
-
Selective Pulse: A selective 180° pulse is applied to the ¹⁹F resonance. The shape and duration of this pulse should be optimized for clean inversion with minimal perturbation of other signals.
-
Mixing Time (d8): This is a critical parameter. For small molecules like fluorinated piperidines, a mixing time in the range of 300-800 ms is a good starting point. A series of experiments with varying mixing times can be performed to build up an NOE curve for more quantitative analysis.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ of the protons of interest to ensure full relaxation between scans.
-
Number of Scans (ns): A sufficient number of scans (typically 128 or more) should be acquired to achieve a good signal-to-noise ratio, as NOE effects can be small.
-
2D ¹H-¹H NOESY Experiment
This experiment provides a comprehensive map of all proton-proton NOEs, which can be used to confirm the overall chair conformation and the orientation of other substituents in addition to the fluorine.
-
Pulse Program: Use a standard phase-sensitive 2D NOESY pulse sequence with gradient selection (e.g., noesygpph on Bruker instruments).
-
Parameters:
-
Spectral Width (sw): Set the spectral width to encompass all proton resonances.
-
Number of Increments (td in F1): Typically 256-512 increments are collected to achieve adequate resolution in the indirect dimension.
-
Number of Scans (ns): 8 to 32 scans per increment are usually sufficient for moderately concentrated samples.
-
Mixing Time (d8): Similar to the 1D HOESY experiment, a mixing time of 300-800 ms is a reasonable starting point for small molecules.
-
Relaxation Delay (d1): Should be set to at least 1.5 times the longest proton T₁.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
A Comparative Review of Synthetic Routes to 3-Fluoropiperidines
The 3-fluoropiperidine motif is a valuable building block in medicinal chemistry, offering a unique combination of a basic nitrogen atom and a fluorine substituent that can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. Consequently, the development of efficient and stereoselective synthetic routes to this scaffold is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of key synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Comparison of Key Synthetic Strategies
Several distinct approaches have been developed for the synthesis of 3-fluoropiperidines, each with its own advantages and limitations. The choice of a particular route often depends on the desired stereochemistry, scale of synthesis, and the availability of starting materials. The following table summarizes the quantitative data for some of the most prominent methods.
| Synthetic Strategy | Starting Material | Key Reagents/Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation of Fluoroenamide | 3-Fluoro-4-aminopyridine derivative | (COD)Ru(Me-allyl)₂/BIPHEP/HBF₄, Ti(OiPr)₄ | 97 | - | 86 (99.8 after SFC) | High yield and enantioselectivity. | C-F bond reduction is a significant side reaction; requires multi-step substrate preparation. |
| Enzymatic Dynamic Asymmetric Transamination | 1-Boc-3-fluoropiperidin-4-one | Transaminase (ATA-3), PLP, Isopropylamine | 66 | 15:1 (syn) | 96 | High diastereo- and enantioselectivity; mild reaction conditions. | Requires screening of enzyme libraries; potential for product inhibition. |
| Dearomatization-Hydrogenation of Fluoropyridine | 3-Fluoropyridine | [Rh(COD)Cl]₂/H-Bpin, H₂ | Good | >99:1 (all-cis) | - | Excellent diastereoselectivity; one-pot procedure. | Requires stoichiometric dearomatizing agent; sensitive to air and moisture. |
| Heterogeneous Hydrogenation of Fluoropyridine | 3-Fluoropyridine | Pd(OH)₂/C, HCl | 67 | >20:1 (cis) | - | Operationally simple; uses a commercially available catalyst. | Can lead to hydrodefluorination; requires acidic conditions. |
| Palladium-Catalyzed Asymmetric Aminofluorination | Unsaturated N-tosylamide | Pd(0) catalyst, Chiral ligand (e.g., Quinox) | Good | - | Excellent | High enantioselectivity for β-fluoropiperidines.[1] | Substrate synthesis can be multi-step. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Asymmetric Hydrogenation of a Fluoroenamide Derivative
This protocol is adapted from the synthesis of a key intermediate for a CGRP receptor antagonist.[2]
Step 1: Synthesis of the Fluoro-enamide Substrate
-
To a solution of 3-fluoro-4-aminopyridine in a suitable solvent, add one equivalent of benzoyl chloride and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Activate the resulting benzoylated pyridine by reacting with benzyl bromide to form the corresponding benzyl pyridinium salt.
-
Reduce the pyridinium salt with sodium borohydride in methanol to yield the desired fluoro-enamide substrate.
-
Purify the product by column chromatography.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the fluoro-enamide substrate, (COD)Ru(Me-allyl)₂ (1 mol%), BIPHEP ligand (1.05 mol%), and HBF₄·OEt₂ (2 mol%).
-
Add degassed 2-Me-THF/MeOH as the solvent, followed by Ti(OiPr)₄ (2 equivalents) to sequester fluoride ions.
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature until complete conversion of the starting material.
-
Carefully vent the reactor, and work up the reaction mixture to isolate the crude product.
-
Purify the product by column chromatography to obtain the enantioenriched 3-fluoro-4-aminopiperidine derivative. Further purification by supercritical fluid chromatography (SFC) can be performed to enhance the enantiomeric excess.
Enzymatic Dynamic Asymmetric Transamination
This protocol describes the synthesis of a syn-3-fluoro-4-aminopiperidine derivative using a transaminase.[2]
-
Prepare the starting 1-Boc-3-fluoropiperidin-4-one by electrophilic fluorination of the corresponding silyl enol ether of 1-Boc-piperidin-4-one with Selectfluor.
-
In a temperature-controlled reactor, prepare a buffer solution (e.g., 0.2 M borate buffer, pH 10.5).
-
Add the transaminase enzyme (e.g., ATA-3, 1 mol%), pyridoxal-5'-phosphate (PLP, 1 g/L), and the 1-Boc-3-fluoropiperidin-4-one substrate.
-
Add dimethyl sulfoxide (DMSO, 20 vol%) as a co-solvent.
-
Initiate the reaction by adding isopropylamine (1 M) as the amine donor.
-
Maintain the reaction at 45°C for 24 hours. Continuously remove the acetone byproduct by sweeping with nitrogen gas to drive the equilibrium towards the product.
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
Purify the product by column chromatography to yield the syn-1-Boc-3-fluoro-4-aminopiperidine.
Dearomatization-Hydrogenation of 3-Fluoropyridine
This one-pot procedure yields all-cis-fluorinated piperidines as described by Glorius and coworkers.[2]
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve 3-fluoropyridine in anhydrous THF.
-
Add molecular sieves to ensure anhydrous conditions.
-
Add pinacolborane (H-Bpin) as the dearomatizing agent.
-
Add the rhodium catalyst, such as [Rh(COD)Cl]₂ or a second-generation Rh-CAAC catalyst.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the reaction is complete. The residual rhodium from the first step catalyzes the hydrogenation of the diene intermediates.
-
Upon completion, carefully quench the reaction.
-
To isolate the often volatile product, add trifluoroacetic anhydride to form the corresponding trifluoroacetamide derivative.
-
Purify the derivatized product by column chromatography.
Heterogeneous Hydrogenation of 3-Fluoropyridine
This method provides a straightforward route to cis-3-fluoropiperidine.[3][4]
-
To a solution of 3-fluoropyridine in methanol, add a catalytic amount of 20 wt% Pd(OH)₂ on carbon (5-10 mol%).
-
Add aqueous hydrochloric acid (or sulfuric acid) to protonate the substrate and product, which enhances catalyst activity.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to the desired hydrogen pressure.
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
The crude product can be protected in situ, for example, by adding a protecting group precursor (e.g., Cbz-Cl) and a base to the filtrate.
-
Purify the protected product by column chromatography to yield the cis-3-fluoropiperidine derivative.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.
References
Safety Operating Guide
Proper Disposal of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. The following guide provides essential safety information and a general disposal plan based on the chemical properties of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate and related compounds.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance that causes severe skin burns and eye damage[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger spills or significant handling, chemical-resistant aprons or suits may be appropriate.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In Case of Exposure:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
II. Chemical Properties and Disposal Considerations
This compound possesses two key structural features that dictate its disposal requirements: a fluorinated piperidine ring and a tert-butyl carbamate (Boc) protecting group.
-
Fluorinated Organic Compound: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds persistent in the environment[2][3]. This necessitates specialized disposal methods to ensure complete destruction[2][4].
-
tert-Butyl Carbamate (Boc) Group: The Boc group is susceptible to cleavage under strong acidic conditions, which would generate byproducts such as isobutylene gas and carbon dioxide[5][6][7].
Due to its halogenated nature, this compound is considered a hazardous waste and must be disposed of accordingly[2][8].
III. Disposal Procedures
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration[2][4].
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: Halogenated Organic Compound" and include the full chemical name: "this compound".
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
-
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container using appropriate funnels and secondary containment to prevent spills.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids[9].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including its chemical name and any potential hazards.
-
-
Spill Management:
-
Small Spills: In a well-ventilated area and with appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container[9][10].
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all contaminated cleaning materials as hazardous waste.
-
IV. Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Primary Disposal Method | High-Temperature Incineration | [2][4] |
| Alternative Disposal Method | Designated Hazardous Waste Landfill | [2] |
| Incineration Temperature | >1000°C (recommended for similar compounds) | [4] |
| Destruction Efficiency | >99.999% (for similar compounds) | [3][4] |
| GHS Hazard Classification | Skin Corrosion/Irritation, Category 1B | [1] |
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Essential Safety Protocols for Handling (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
For Immediate Reference: Key Safety and Handling Information
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause severe skin burns and eye damage[1]. Due to its chemical structure as a fluorinated piperidine derivative, it requires stringent safety measures. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is advisable to wear two pairs of gloves (double-gloving). Regularly inspect gloves for any signs of degradation or puncture and change them frequently. |
| Body | Flame-Retardant Laboratory Coat | A fully buttoned, flame-retardant lab coat is required to protect against accidental contact. |
| Respiratory | Respirator | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. If engineering controls are insufficient, a respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle the compound in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure[2][3].
-
Avoid Contact: Implement all necessary precautions to prevent direct contact with the skin and eyes, as well as to avoid inhaling any vapors or mists[4].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Thoroughly wash your hands after handling the compound[3][4].
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable[3][4][5][6]. Use non-sparking tools and explosion-proof equipment where necessary[4][5].
Storage:
-
Container: Store the compound in a tightly sealed and correctly labeled container[3][4][6].
-
Location: Keep the container in a cool, dry, and well-ventilated place[3][4][6]. Designate a specific storage area for corrosives[3].
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases[2][3].
Disposal Plan
The proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulatory compliance.
| Waste Type | Disposal Protocol |
| Chemical Waste | Dispose of chemical waste through a licensed professional waste disposal service. |
| Contaminated Materials | Any materials that have come into contact with the compound should be treated as hazardous waste and disposed of accordingly. |
| Empty Containers | Empty containers should be thoroughly rinsed and disposed of in accordance with institutional and local regulations. |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water or shower. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. |
| Ingestion | Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Small Spills | Alert others in the vicinity and restrict access to the area. Wear appropriate PPE. Cover the spill with a suitable non-flammable absorbent material (e.g., sand, diatomaceous earth). Collect the material in a well-closed container for disposal. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Chemical Handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
